Phenyltrifluorosilane
Description
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Properties
IUPAC Name |
trifluoro(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNTHHPMKEAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190267 | |
| Record name | Silane, phenyltrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-47-8 | |
| Record name | (Trifluorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, phenyltrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLTRIFLUOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenyltrifluorosilane basic properties and structure
An In-depth Technical Guide to Phenyltrifluorosilane: Core Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
This compound (C₆H₅F₃Si) is an organosilicon compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and materials science. As a stable, yet reactive, precursor for the introduction of the phenyl group, it serves as a valuable reagent for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the fundamental properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility in modern synthetic methodologies. Its growing importance is largely attributed to its role in carbon-carbon bond formation, offering a less toxic and readily available alternative to other organometallic reagents.[1]
Physicochemical Properties
This compound is a colorless liquid at room temperature with a pungent odor.[2] It is characterized by its high reactivity towards moisture and protic solvents, undergoing rapid hydrolysis.[3] Due to its flammable nature, appropriate safety precautions are necessary during its handling and storage.[2]
| Property | Value | Reference(s) |
| CAS Number | 368-47-8 | [1] |
| Molecular Formula | C₆H₅F₃Si | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Melting Point | -19 °C | [3] |
| Boiling Point | 101 °C | [3] |
| Density | 1.217 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.411 | [3] |
| Flash Point | -5 °C | [3] |
Molecular Structure and Spectroscopic Signature
The molecular structure of this compound consists of a central silicon atom bonded to a phenyl group and three fluorine atoms. This arrangement results in a tetrahedral geometry around the silicon center.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will appear at a distinct chemical shift compared to the other aromatic carbons. A known spectrum shows signals for the phenyl carbons.[4]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, likely showing a singlet for the three equivalent fluorine atoms. The chemical shift will be in the typical range for fluorosilanes.[5]
-
²⁹Si NMR: The silicon NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected, and its chemical shift will be influenced by the electronegative fluorine atoms and the phenyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include those for C-H stretching of the aromatic ring, C=C stretching of the phenyl group, and strong Si-F stretching vibrations.
Mass Spectrometry
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the phenyl group, leading to characteristic fragment ions.[7][8]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the fluorination of phenyltrichlorosilane. Phenyltrichlorosilane is a commercially available starting material.[9] The Swarts reaction, which employs antimony trifluoride (SbF₃), is a well-established method for converting organochlorosilanes to their corresponding fluorosilanes.[10][11]
Caption: Synthesis of this compound via the Swarts reaction.
Experimental Protocol: Fluorination of Phenyltrichlorosilane
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals.
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with antimony trifluoride (SbF₃).
-
Addition of Phenyltrichlorosilane: Phenyltrichlorosilane is added dropwise to the stirred suspension of SbF₃ at a controlled rate to manage the exothermic reaction.
-
Reaction and Workup: The reaction mixture is heated to reflux to ensure complete conversion. After cooling, the product, this compound, is isolated by distillation. The byproduct, antimony trichloride (SbCl₃), remains as a residue.
-
Purification: The distilled this compound can be further purified by fractional distillation to achieve high purity.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the Si-F and Si-C bonds. The presence of the electronegative fluorine atoms makes the silicon atom highly susceptible to nucleophilic attack. This property is harnessed in various synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Hiyama Cross-Coupling Reactions
This compound is an effective coupling partner in Hiyama cross-coupling reactions, which form carbon-carbon bonds between organosilicon compounds and organic halides.[12] A key step in this reaction is the activation of the silicon reagent with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent, more nucleophilic silicate species.[13][14]
This methodology is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules.[12][15] The use of aryltrifluorosilanes offers advantages such as stability, low toxicity, and ease of handling compared to other organometallic reagents.[13]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Representative Protocol for Hiyama Cross-Coupling
The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl chloride.[13]
-
Reaction Setup: To an oven-dried reaction vessel is added palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), the aryl chloride, and a magnetic stir bar.
-
Addition of Reagents: The vessel is sealed and purged with an inert gas. This compound and a solvent (e.g., tert-butanol) are added via syringe.
-
Activation and Reaction: A solution of TBAF in a suitable solvent is added to the reaction mixture. The reaction is then heated to the desired temperature and stirred until completion, which can be monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
This compound is a flammable liquid and is corrosive.[2] It reacts rapidly with water and moisture, releasing hydrogen fluoride, which is highly toxic and corrosive.[2][16] Therefore, it must be handled in a dry, inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[2]
Conclusion
This compound is a versatile and valuable reagent in modern organic chemistry. Its well-defined physicochemical properties and clear spectroscopic signature make it a reliable compound for synthetic applications. The ability to readily synthesize it from phenyltrichlorosilane and its successful application in palladium-catalyzed Hiyama cross-coupling reactions highlight its importance for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. As the demand for efficient and sustainable synthetic methods grows, the utility of this compound and related organosilicon compounds is expected to expand further.
References
- 1. scbt.com [scbt.com]
- 2. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 368-47-8 [amp.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Trimethoxyphenylsilane | C9H14O3Si | CID 18137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ≥97.0%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 11. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Discovery of Phenyltrifluorosilane
This guide provides an in-depth exploration of Phenyltrifluorosilane (C₆H₅F₃Si), a significant organosilicon compound. We will traverse its historical context, delve into the primary synthetic methodologies with detailed protocols, and discuss its physicochemical properties and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile reagent.
Introduction and Historical Context
This compound, also known as trifluoro(phenyl)silane, is a halogenated organosilane with the CAS Number 368-47-8.[1][2] Its utility is noted in fields such as proteomics research, where it serves as a specialized halogenated compound.[1][2] The development of organosilane chemistry, from which this compound originates, has its roots in the pioneering work of F. Stanley Kipping at the turn of the 20th century. Kipping's extensive research into the formation of silicon-carbon bonds, primarily through the use of Grignard reagents, laid the foundational groundwork for the entire field of organosilicon chemistry.[3] This research was later pivotal for the development of silicones by Frank Hyde, a technology that initially relied on the hydrolysis of organosilanes derived from Grignard reactions.[3] While modern industrial synthesis has often shifted to more efficient methods, these classical reactions remain fundamental to understanding the synthesis of specific organosilanes like this compound.
Core Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. The most common and practical methods involve either the direct fluorination of a chlorinated precursor or the formation of the silicon-phenyl bond using organometallic reagents.
Pathway 1: Fluorination of Phenyltrichlorosilane
A robust and widely employed method for synthesizing this compound is the halogen exchange reaction, starting from the more readily available Phenyltrichlorosilane (C₆H₅SiCl₃). This transformation relies on displacing the chloro- ligands with fluoro- ligands using a suitable fluorinating agent.
Causality Behind Experimental Choices: The choice of fluorinating agent is critical and is dictated by factors such as reactivity, cost, and safety. Antimony trifluoride (SbF₃), often used in what is known as the Swarts reaction, is a classic and effective choice for this type of halogen exchange.[4] The reaction is often catalyzed by the addition of a Lewis acid, such as antimony pentachloride (SbCl₅), which facilitates the halide exchange by forming a more reactive intermediate. The reaction's thermodynamics favor the formation of the stronger Si-F bond over the Si-Cl bond.
Experimental Protocol: Synthesis via Swarts-type Fluorination
Objective: To synthesize this compound by fluorinating Phenyltrichlorosilane with Antimony Trifluoride.
Materials:
-
Phenyltrichlorosilane (C₆H₅SiCl₃), ≥97% purity
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅) (optional, as catalyst)
-
Anhydrous Toluene (solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux and distillation glassware (oven-dried)
Procedure:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silanes.
-
Reagent Charging: In the flask, place Antimony Trifluoride (SbF₃). If using a catalyst, add a small amount of Antimony Pentachloride (SbCl₅).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Reactant Addition: Dissolve Phenyltrichlorosilane in anhydrous toluene and add it to the dropping funnel.
-
Reaction Execution: Slowly add the Phenyltrichlorosilane solution to the stirred SbF₃ slurry at room temperature. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. Monitor the reaction progress by GC-MS if available.
-
Product Isolation: Cool the reaction mixture. The product, this compound, is a volatile liquid. Isolate the product by fractional distillation from the reaction mixture. The antimony salts will remain as a solid residue.
-
Purification and Characterization: Collect the fraction boiling at approximately 101°C.[5] Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) and IR spectroscopy.
Pathway 2: Grignard Synthesis
The Grignard reaction provides a direct method for forming the crucial Si-C bond, a cornerstone of organosilane synthesis.[3] This pathway involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with a silicon tetrahalide source, in this case, one containing fluorine.
Causality Behind Experimental Choices: The Grignard reagent is a powerful nucleophile, with the carbon atom bearing a partial negative charge, making it highly reactive towards the electrophilic silicon center of a silicon halide.[6][7] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[6] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent.[6][7] The choice of silicon source (e.g., SiF₄ or SiCl₄ followed by fluorination) will dictate the subsequent steps. For direct synthesis, reacting phenylmagnesium bromide with silicon tetrafluoride is the most direct route.
Experimental Protocol: Grignard Reaction for Phenyl-Silane Bond Formation
Objective: To synthesize this compound via the reaction of Phenylmagnesium Bromide and Silicon Tetrafluoride.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Iodine (as an activator)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Silicon Tetrafluoride (SiF₄) gas or a suitable source
-
Nitrogen or Argon gas supply
-
Schlenk line and associated anhydrous technique glassware
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small crystal of iodine in an oven-dried, three-neck flask under an inert atmosphere.
-
Add a portion of anhydrous diethyl ether.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it doesn't, gentle heating may be required.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.
-
-
Reaction with Silicon Tetrafluoride:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Slowly bubble silicon tetrafluoride (SiF₄) gas through the stirred Grignard solution. This step is highly exothermic and must be carefully controlled. Alternatively, a solution of a SiF₄-etherate complex can be used for better control.
-
The reaction will form a mixture of phenylfluorosilanes (PhₙSiF₄₋ₙ) and magnesium salts.
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and a weak acid (e.g., ammonium chloride solution) to hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Fractionally distill the resulting crude liquid under atmospheric or reduced pressure to isolate this compound from other phenylsilane byproducts.
-
Visualization of Synthetic Pathways
The logical flow of the synthetic strategies can be visualized as follows:
Caption: Overview of primary synthetic routes to this compound.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are essential for its handling, purification, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 368-47-8 | [1][8][9] |
| Molecular Formula | C₆H₅F₃Si | [1][10] |
| Molecular Weight | 162.18 g/mol | [1][10] |
| Appearance | Liquid | [5] |
| Boiling Point | 101 °C | [5] |
| Melting Point | -19 °C | [5] |
| Density | 1.217 g/mL | [5] |
| Refractive Index | 1.411 | [5] |
| Flash Point | -5 °C | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with water/moisture | [5] |
Spectroscopic Profile: While a definitive, peak-listed spectrum is not consistently available across public databases, the expected spectroscopic characteristics can be inferred from its structure.
-
¹H NMR: The spectrum would show multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the phenyl group protons.
-
¹³C NMR: Aromatic carbons would appear in the typical 120-140 ppm range. The carbon attached to the silicon (ipso-carbon) would show a characteristic shift and coupling to both silicon and fluorine.
-
¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms. For context, the ¹⁹F NMR chemical shift for a triflate anion is observed around -79 ppm, and the signal for this compound would be in a region characteristic of fluorosilanes.[11]
-
IR Spectroscopy: Characteristic absorption bands would include Si-F stretching, C-H stretching from the aromatic ring, and C=C stretching of the phenyl group.
Safety and Handling
This compound and its common precursor, Phenyltrichlorosilane, are hazardous materials that require strict safety protocols.
Hazard Profile:
-
This compound: Classified as a highly flammable liquid and vapor (H225).[5][9] It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[5][9] It is also noted as a dangerous good for transport.[1]
-
Phenyltrichlorosilane: A corrosive substance that reacts violently with water.[12] It causes severe burns to the skin, eyes, and respiratory tract.[12]
Handling and Storage Protocol:
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. gelest.com [gelest.com]
- 4. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]
- 5. This compound | 368-47-8 [amp.chemicalbook.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. This compound | 368-47-8 [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Phenyltrifluorosilane chemical reactivity and stability
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Phenyltrifluorosilane
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (PhSiF₃) is a versatile organosilicon compound characterized by a unique profile of high reactivity and specific stability challenges. The presence of three highly electronegative fluorine atoms renders the silicon center exceptionally electrophilic, defining its primary mode of reactivity towards nucleophiles. While thermally stable to a degree, its pronounced hydrolytic instability necessitates careful handling and anhydrous conditions for its application. This guide provides a comprehensive exploration of the synthesis, handling, stability, and diverse reactivity of this compound. We delve into its mechanistic behavior with nucleophiles and its pivotal role as a coupling partner in palladium-catalyzed reactions, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science.
Introduction and Physicochemical Profile
This compound is an organosilicon compound where a phenyl group and three fluorine atoms are covalently bonded to a central silicon atom.[1][2] This substitution pattern creates a molecule of significant interest in synthetic chemistry. The powerful inductive effect of the fluorine atoms makes the silicon atom highly electron-deficient, which is the cornerstone of its chemical behavior. It is primarily utilized as a phenylating agent and a precursor in cross-coupling reactions and the synthesis of silicon-containing materials.[3][4]
Structurally analogous to toluene but with a trifluorosilyl group replacing the methyl group, it is a colorless, highly flammable liquid that reacts rapidly with moisture.[1][5][6] Understanding its physicochemical properties is critical for its safe and effective use.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 368-47-8 | [1][2][6] |
| Molecular Formula | C₆H₅F₃Si | [1][2] |
| Molecular Weight | 162.18 g/mol | [2][7] |
| Appearance | Colorless Liquid | [5][6] |
| Boiling Point | 101 °C | [6][8] |
| Melting Point | -19 °C | [6][8] |
| Density | 1.217 g/cm³ | [6][8] |
| Flash Point | -5 °C | [6][8] |
| GHS Hazard Statements | H225, H302, H314, H335 | [1][6][9][10] |
| Hazard Class | 3, 8 | [6][8] |
Synthesis, Handling, and Storage
The synthesis of this compound typically involves fluorination of a more readily available precursor, phenyltrichlorosilane (PhSiCl₃). Due to the hazardous nature of the reagents and products, these procedures must be conducted by trained personnel in a controlled environment.
General Synthetic Approach
A common laboratory-scale synthesis involves the reaction of phenyltrichlorosilane with a fluorinating agent such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂). The reaction drives a halogen exchange (Halex) process, replacing the chloro-substituents with fluoro-substituents.
Reaction: PhSiCl₃ + SbF₃ → PhSiF₃ + SbCl₃
This process must be conducted under strictly anhydrous conditions to prevent the immediate hydrolysis of both the starting material and the product.
Safety, Handling, and Storage Protocol
This compound is classified as a highly flammable liquid and vapor that causes severe skin burns, eye damage, and respiratory irritation.[1][6][9][10] Its high hydrolytic sensitivity means it reacts rapidly, and sometimes violently, with water and other protic solvents.[6][8][11][12]
Core Handling Requirements:
-
Inert Atmosphere: Always handle under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, flame-retardant lab coat, and full-face protection (safety goggles and face shield).[9][10][11]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to manage vapor inhalation risks.[9][11]
-
Fire Safety: Keep away from all ignition sources.[1][9][12] Class D fire extinguishers (for flammable metals) may be required if organometallic reagents are also in use; otherwise, CO₂, dry chemical, or foam are appropriate.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[11][12] The container should be purged with an inert gas before sealing.
Chemical Stability Profile
The stability of this compound is a tale of two distinct characteristics: moderate thermal stability and extreme hydrolytic instability.
Hydrolytic Stability
The Si-F bond is strong, but the high electrophilicity of the silicon center makes it exceptionally susceptible to nucleophilic attack by water. The hydrolysis of this compound is a rapid, often exothermic process that proceeds in a stepwise fashion to replace the fluorine atoms with hydroxyl groups, forming silanols. These intermediate silanols are unstable and readily undergo condensation to form siloxanes and ultimately polymeric silicones.[13]
This high reactivity with water is a critical handling parameter; inadvertent exposure to atmospheric moisture will quickly degrade the reagent, releasing corrosive hydrogen fluoride (HF) as a byproduct.
Caption: Stepwise hydrolysis of this compound to phenylsilanetriol and subsequent condensation.
Thermal Stability
Organofluorosilanes can exhibit complex thermal decomposition behavior. While specific high-temperature pyrolysis data for this compound is not widely published, related studies on fluorinated polysiloxanes show that degradation often occurs via "back-biting" mechanisms to form small cyclic siloxanes.[14] The presence of the thermally stable phenyl group may enhance the overall thermal stability compared to alkyltrifluorosilanes.[15] However, at elevated temperatures, decomposition can occur, potentially involving rearrangements or the formation of four-membered cyclic intermediates if other silicon species are present.[16] For most synthetic applications at temperatures below 150 °C, thermal decomposition is not a primary concern.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of its silicon atom. It readily engages with nucleophiles and serves as a potent precursor in metal-catalyzed cross-coupling reactions.
Reactivity with Nucleophiles
The silicon atom in PhSiF₃ acts as a strong Lewis acid. It reacts with a wide range of nucleophiles (Lewis bases), such as alkoxides, phenoxides, carbanions, and amines. These reactions typically proceed through a pentacoordinate silicon intermediate, often referred to as a silicate "ate" complex.[5]
The formation of these hypervalent silicon species is a key feature of its reactivity. For instance, its interaction with dimethyl sulfoxide (DMSO), a common solvent, has been studied computationally, revealing the formation of a stable "tetrel bond" between the silicon and the oxygen atom of DMSO.[4] This interaction is strengthened by electron-withdrawing groups on the phenyl ring and weakened by electron-donating groups.[4]
Caption: General mechanism of nucleophilic substitution at the silicon center of this compound.
Reactivity with Electrophiles
Due to the highly electron-deficient silicon center and the deactivating nature of the -SiF₃ group, this compound is generally unreactive towards electrophiles at the silicon atom. Electrophilic aromatic substitution on the phenyl ring is possible but requires harsh conditions and is synthetically less common compared to its reactions with nucleophiles.
Application in Hiyama Cross-Coupling Reactions
A premier application for this compound and related organosilanes is in palladium-catalyzed Hiyama cross-coupling reactions.[17] This reaction forms a carbon-carbon bond between an organosilane and an organic halide or triflate. A key requirement for this reaction is the use of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive pentacoordinate silicate species in situ. This hypervalent silicon species is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst.
The Hiyama coupling offers significant advantages, including the low toxicity of silicon byproducts and the stability of the organosilane precursors compared to highly reactive organometallics used in other coupling reactions like Stille (organotin) or Suzuki (organoboron) couplings.[17]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocol: Representative Hiyama Cross-Coupling
While this compound is effective, protocols often feature the less volatile and more easily handled phenyltrialkoxysilanes. The following protocol for phenyltrimethoxysilane is representative of the general conditions used for Hiyama couplings and can be adapted.[17]
Reaction: Coupling of an Aryl Bromide with Phenyltrimethoxysilane.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenyltrimethoxysilane (1.5 mmol)
-
Palladium(II) chloride (PdCl₂) (0.025 mmol, 4.4 mg)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 mmol, 631 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry, oven-baked Schlenk flask under an argon atmosphere, add palladium(II) chloride and TBAF·3H₂O.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the aryl bromide and phenyltrimethoxysilane.
-
Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Causality Note: The use of TBAF is non-negotiable. It acts as the fluoride source that activates the silane, forming the hypervalent [PhSi(OMe)₃F]⁻ species, which is the competent nucleophile for the transmetalation step. Toluene is often the solvent of choice as less polar solvents were found to be unsuitable for this specific catalytic system.[17]
Summary and Outlook
This compound is a powerful synthetic reagent whose utility is defined by the high electrophilicity of its silicon center. Its reactivity profile makes it an excellent substrate for nucleophilic substitution and a valuable partner in modern cross-coupling chemistry. However, its utility is tempered by its significant hydrolytic instability, which demands rigorous anhydrous handling techniques. For researchers and drug development professionals, understanding this duality of potent reactivity and conditional stability is paramount for leveraging its synthetic potential in the construction of complex molecular architectures. Future developments may focus on encapsulated or stabilized formulations to improve its ease of use without compromising its intrinsic reactivity.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phenyl Silane, Phenyl Silane coupling agents-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylsilane - Wikipedia [en.wikipedia.org]
- 6. This compound | 368-47-8 [amp.chemicalbook.com]
- 7. 368-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 368-47-8 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. gelest.com [gelest.com]
- 14. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dakenchem.com [dakenchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
Theoretical Perspectives on the Reaction Mechanisms of Phenyltrifluorosilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyltrifluorosilane (PhSiF3) has emerged as a uniquely versatile reagent in the landscape of modern organic synthesis and materials science. Its distinct electronic and steric characteristics, governed by the interplay of the phenyl ring and the highly electronegative fluorine atoms, offer a rich playground for exploring a variety of reaction mechanisms. This guide provides a deep dive into the theoretical underpinnings of this compound's reactivity, offering insights for researchers aiming to harness its full potential in their respective fields.
Part 1: Fundamental Principles of Reactivity at the Silicon Center
The reactivity of this compound is fundamentally dictated by the nature of its chemical bonds and the inherent properties of the central silicon atom.
The Nature of the Si-C and Si-F Bonds
The silicon-carbon (Si-C) bond in this compound is longer and weaker than a typical carbon-carbon bond, making it susceptible to cleavage under certain conditions. Conversely, the silicon-fluorine (Si-F) bonds are exceptionally strong. The significant electronegativity difference between silicon (1.90) and fluorine (3.98) imparts a high degree of ionic character to the Si-F bonds, polarizing the silicon atom and making it more electrophilic and susceptible to nucleophilic attack.[1]
Nucleophilic Substitution at Silicon (SN2@Si): A Departure from Carbon Chemistry
It is a well-established principle that nucleophilic substitution at a carbon center (SN2@C) proceeds through a high-energy transition state with a central reaction barrier.[2][3][4] However, the corresponding reaction at a silicon center (SN2@Si) often follows a different potential energy surface (PES).[2][3][4] For many SN2@Si reactions, the central barrier disappears, and instead, a stable pentacoordinate intermediate is formed.[3][4][5] This fundamental difference arises from the larger size of the silicon atom, which reduces steric hindrance, and the availability of d-orbitals that can stabilize the hypervalent intermediate.[6]
The nature of the SN2@Si reaction barrier is primarily steric but can be influenced by electronic factors.[3][4] By increasing the steric bulk of the substituents on the silicon atom, the SN2@Si mechanism can be shifted from a single-well PES (with a stable intermediate) to a double-well PES (with a central transition state), mirroring the profile of an SN2@C reaction.[3][4][5]
The Role of Fluoride as an Activator
A key feature in the chemistry of organosilanes is the activating effect of fluoride ions.[1][7] Fluoride sources, such as tetrabutylammonium fluoride (TBAF), readily attack the silicon center to form a hypervalent silicate species.[1][8] This activation dramatically increases the nucleophilicity of the organic group attached to the silicon, facilitating its transfer in cross-coupling reactions.[1] The exceptional strength of the newly formed Si-F bond provides the thermodynamic driving force for these transformations.[1]
Part 2: Key Reaction Mechanisms of this compound
This compound participates in a variety of important chemical transformations, each with its own distinct mechanistic pathway.
Hydrolysis: From Silane to Silanol
The hydrolysis of this compound to phenylsilanetriol is a fundamental process that often precedes its use in condensation and polymerization reactions. The reaction is thermodynamically challenging for the initial substitution of a fluorine atom.[9]
The mechanism involves the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate intermediate. This is followed by the departure of a fluoride ion and a proton transfer. The presence of a base can significantly catalyze this process by deprotonating water, generating a more potent hydroxide nucleophile.[9]
-
Reaction Setup: A solution of this compound (1.0 eq.) in a suitable organic solvent (e.g., acetone) is prepared in a flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Water: A stoichiometric amount of water (3.0 eq.) is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction. The concentration of hydrochloric acid in the water-acetone solution can influence the reaction rate and product yield.[10]
-
Monitoring: The progress of the hydrolysis can be monitored by techniques such as 19F NMR or 29Si NMR spectroscopy to observe the disappearance of the PhSiF3 signal and the appearance of signals corresponding to the partially and fully hydrolyzed species.
-
Workup: Upon completion, the solvent is removed under reduced pressure to yield the crude phenylsilanetriol, which can be used directly or purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions (Hiyama Coupling)
This compound is an effective coupling partner in palladium-catalyzed Hiyama cross-coupling reactions, providing a less toxic alternative to organotin and organoboron reagents.[11] The presence of the fluorine atoms on the silicon is crucial for the success of these reactions.[7] The reaction typically involves the coupling of the phenyl group from the silane to an aryl or vinyl halide.
The catalytic cycle, as depicted below, involves the standard steps of oxidative addition, transmetalation, and reductive elimination. The key transmetalation step is facilitated by the activation of the silicon-carbon bond by a fluoride source.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
| Aryl Halide (Ar-X) | Typical Yield (%) | Notes |
| 4-Iodoanisole | 85-95 | Electron-donating groups are well-tolerated. |
| 4-Bromobenzonitrile | 80-90 | Electron-withdrawing groups are also effective. |
| 1-Bromonaphthalene | 75-85 | Sterically hindered substrates may require longer reaction times. |
| 2-Bromopyridine | 70-80 | Heteroaromatic halides can also be used successfully. |
-
Catalyst Precursor: A mixture of a palladium source (e.g., Pd(OAc)2, 2 mol%) and a suitable ligand (e.g., PPh3, 4 mol%) in a dry, degassed solvent (e.g., toluene) is stirred under an inert atmosphere.
-
Reagent Addition: The aryl bromide (1.0 eq.), this compound (1.2 eq.), and a fluoride source (e.g., TBAF, 1.5 eq.) are added sequentially to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period determined by reaction monitoring (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography.
Radical Substitution Reactions
While less common than nucleophilic pathways, radical substitution at the silicon center is a mechanistically intriguing possibility. Gas-phase studies of the reaction between phenyl radicals and silane (SiH4) have shown that the formation of phenylsilane can occur through a bimolecular radical substitution mechanism.[12][13] This reaction proceeds via a trigonal bipyramidal transition state.[12] Theoretical calculations suggest that the barrier to substitution is significantly lower for silicon compared to the analogous reaction with methane, making the substitution pathway more competitive with hydrogen abstraction.[12] These findings open avenues for exploring radical-mediated functionalization of this compound.
Part 3: Computational Approaches to Understanding this compound Reactivity
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving this compound.
Density Functional Theory (DFT) in Mechanistic Elucidation
Density Functional Theory (DFT) has become an indispensable tool for theoretical studies of reaction mechanisms.[14][15][16][17][18] By solving the electronic structure of molecules, DFT allows for the calculation of geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. This information is used to map out the potential energy surface of a reaction, providing crucial insights into reaction kinetics and thermodynamics.[19] The choice of an appropriate functional and basis set is critical for obtaining accurate results in organosilicon chemistry.[18]
Case Study: A DFT Investigation of Competing Reaction Pathways
Consider a hypothetical scenario where this compound can undergo either a direct nucleophilic attack or a fluoride-activated pathway. DFT calculations can be employed to determine the activation energies (ΔE‡) and reaction enthalpies (ΔHr) for both pathways.
| Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) |
| Direct Nucleophilic Attack | 25.3 | -10.2 |
| Fluoride-Activated Pathway | 15.8 | -18.5 |
The lower activation energy for the fluoride-activated pathway would strongly suggest that it is the kinetically favored route.
Caption: A representative potential energy surface diagram.
Part 4: Applications in Drug Development and Materials Science
The unique reactivity of this compound translates into a broad range of applications.
This compound in Bioorthogonal Chemistry and Proteomics
As a halogenated compound, this compound has applications in proteomics research.[20] Its reactivity can be tailored for specific labeling and tagging of biomolecules, enabling the study of protein function and interactions in complex biological systems.
Role in the Synthesis of Advanced Materials
This compound and its derivatives are valuable precursors in materials science. They are used in the synthesis of:
-
Silicone Resins and Rubbers: The hydrolysis and subsequent condensation of this compound can lead to the formation of highly cross-linked polysiloxane networks with enhanced thermal stability and mechanical properties.[21]
-
Functional Surfaces: The reactivity of the Si-F bonds allows for the covalent attachment of phenylsiloxy groups to surfaces, modifying their properties to create water-repellent, anti-fouling, or corrosion-resistant coatings.[22]
-
Polyferrocenylsilanes: These organometallic polymers, which can be synthesized from precursors related to this compound, have applications in redox-active materials, ceramics, and nanotechnology.[23]
Conclusion
A thorough understanding of the theoretical principles governing the reactivity of this compound is paramount for its effective utilization in both academic and industrial research. The departure of its SN2 mechanism from that of carbon, the crucial role of fluoride activation, and its versatility in various reaction types underscore its importance as a synthetic tool. As computational methods continue to advance, we can anticipate even more precise predictions of its behavior, paving the way for the rational design of novel synthetic methodologies and advanced materials with tailored properties.
References
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the performance of commonly used DFT functionals in studying the chemistry of frustrated Lewis pairs | Semantic Scholar [semanticscholar.org]
- 19. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]
- 20. scbt.com [scbt.com]
- 21. dakenchem.com [dakenchem.com]
- 22. F: Functional Materials, Surfaces and Devices | MSE 2026 [mse-congress.de]
- 23. Polyferrocenylsilanes: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Solubility of Phenyltrifluorosilane in common organic solvents
An In-depth Technical Guide to the Solubility of Phenyltrifluorosilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₆H₅SiF₃), a versatile organosilicon compound with growing importance in organic synthesis and materials science. A thorough understanding of its solubility is paramount for its effective use in various applications, including as a reagent and in the formulation of advanced materials. This document synthesizes theoretical principles with practical experimental guidance to offer a robust framework for predicting and quantifying the solubility of this compound in a wide array of common organic solvents. It delves into the application of Hansen Solubility Parameters (HSP) as a predictive tool and provides detailed, step-by-step protocols for the experimental determination of its solubility, with special consideration for its moisture-sensitive nature.
Introduction to this compound
This compound is a colorless liquid characterized by a phenyl group and a trifluorosilyl functional group. This unique combination of an aromatic ring and a highly fluorinated silicon moiety imparts specific chemical and physical properties that dictate its reactivity and solubility. The presence of the phenyl group suggests an affinity for non-polar, aromatic solvents, while the polar Si-F bonds introduce a degree of polarity. However, the high reactivity of the Si-F bonds, particularly their susceptibility to hydrolysis, is a critical factor influencing its stability and solubility in protic solvents. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅F₃Si | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.217 g/cm³ | [1] |
| Boiling Point | 101 °C | [1] |
| Melting Point | -19 °C | [1] |
| Flash Point | -5 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Theoretical Framework for Solubility: Hansen Solubility Parameters
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The central principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[5]
The total Hansen solubility parameter (δt) is defined by the equation:
δt² = δD² + δP² + δH²
The degree of compatibility between a solute (in this case, this compound) and a solvent can be quantified by calculating the "distance" (Ra) between their respective HSP values in the three-dimensional Hansen space:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility. For a given solute, a "solubility sphere" can be defined by an interaction radius (R₀). Solvents with HSP values falling within this sphere (i.e., Ra < R₀) are considered good solvents, while those outside are poor solvents.[3]
Hansen Solubility Parameters for this compound (Predicted)
-
δD (Dispersion): Expected to be relatively high due to the phenyl ring.
-
δP (Polar): Moderate due to the polar Si-F bonds.
-
δH (Hydrogen Bonding): Very low to negligible, as it is aprotic and does not engage in significant hydrogen bonding.
A more precise determination would require experimental testing with a range of solvents with known HSPs to define its solubility sphere.
Hansen Solubility Parameters for Common Organic Solvents
Table 2 provides the Hansen Solubility Parameters for a selection of common organic solvents, which can be used to predict their compatibility with this compound.
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chlorinated Solvents | |||
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Ethers | |||
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ketones | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Esters | |||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Polar Aprotic Solvents | |||
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
(Data compiled from various sources, including[6][7])
Predicted and Observed Solubility Behavior
Based on the principles of "like dissolves like" and the theoretical framework of HSP, the solubility of this compound in various classes of organic solvents can be predicted and explained.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): High solubility is expected. The non-polar, aromatic nature of these solvents closely matches the phenyl group of this compound, leading to strong dispersion force interactions.[3]
-
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Moderate to good solubility is anticipated. While lacking the specific aromatic interactions, their non-polar character makes them compatible.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted. These solvents have a balance of dispersion and polar characteristics that can effectively solvate both the phenyl and trifluorosilyl moieties.
-
Ethers (e.g., Diethyl Ether, THF): Moderate solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, but this is not a primary interaction with the aprotic this compound. Their overall moderate polarity makes them reasonably compatible.
-
Ketones and Esters (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely. Similar to ethers, their polarity is intermediate.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Solubility is expected to be variable and potentially lower than in non-polar solvents. While these solvents have strong polar interactions, the large, non-polar phenyl group may not be well-solvated.
-
Protic Solvents (e.g., Water, Alcohols): Insoluble and reactive. This compound readily reacts with protic solvents, leading to hydrolysis of the Si-F bonds. Therefore, these are not suitable solvents for dissolution.[1]
Table 3: Summary of Predicted this compound Solubility
| Solvent Class | Predicted Solubility | Primary Interaction |
| Aromatic Hydrocarbons | High | Dispersion (π-π stacking) |
| Aliphatic Hydrocarbons | Moderate to Good | Dispersion |
| Chlorinated Solvents | Good | Dispersion and Dipole-Dipole |
| Ethers | Moderate | Dispersion and Dipole-Dipole |
| Ketones & Esters | Moderate | Dispersion and Dipole-Dipole |
| Polar Aprotic Solvents | Low to Moderate | Dipole-Dipole |
| Protic Solvents | Insoluble (Reactive) | Chemical Reaction (Hydrolysis) |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a carefully designed experimental protocol is necessary, especially given the moisture sensitivity of this compound. The following is a detailed methodology for determining its solubility in a given anhydrous organic solvent.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
All glassware (vials, syringes, filters) must be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
The organic solvent must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).
-
All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques) to prevent hydrolysis of the this compound.
-
-
Equilibration:
-
In a dried, tared vial, add a known mass of the anhydrous solvent.
-
To this, add an excess of this compound. The presence of undissolved solute is essential to ensure the solution is saturated.
-
Seal the vial and place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar.
-
Allow the mixture to equilibrate for 24-48 hours at a constant temperature. The equilibration time should be sufficient to reach a stable concentration.
-
After equilibration, cease agitation and allow the excess solid to settle completely.
-
-
Sampling and Analysis:
-
Carefully draw a sample of the clear supernatant into a dried, gas-tight syringe fitted with a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microparticles.
-
Dispense the filtered, saturated solution into a pre-weighed, sealed vial and record the mass of the solution.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Quantify the concentration of this compound in the saturated solution sample using a validated analytical method.
-
Recommended Analytical Quantification Methods
-
Gas Chromatography (GC):
-
Principle: GC is well-suited for the analysis of volatile organosilicon compounds.[8][9] A sample of the saturated solution is injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) is commonly used for quantification.
-
Method:
-
Prepare a stock solution of this compound of known concentration in the solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Analyze the standards by GC to generate a calibration curve (peak area vs. concentration).
-
Analyze the saturated solution sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy:
-
Principle: ¹⁹F NMR is a powerful technique for the quantification of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] An internal standard with a known concentration and a distinct ¹⁹F NMR signal is added to the sample. The concentration of the analyte is determined by comparing the integral of its ¹⁹F signal to that of the internal standard.
-
Method:
-
Choose a suitable, inert, fluorinated internal standard that is soluble in the solvent and has a ¹⁹F NMR signal that does not overlap with the this compound signal.
-
Accurately weigh the saturated solution sample into an NMR tube.
-
Add a precise amount of the internal standard.
-
Acquire the ¹⁹F NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculate the concentration of this compound based on the ratio of the integrals of its signal and the internal standard's signal, and their respective molar amounts.
-
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat liquid should be done in a well-ventilated fume hood.[11][12]
-
Moisture Sensitivity: As it reacts rapidly with water, all equipment must be dry, and operations should be conducted under an inert atmosphere.[1]
-
Flammability: this compound is flammable. Keep away from heat, sparks, and open flames.[1]
-
Spills: In case of a small spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The solubility of this compound is governed by its unique molecular structure, which combines a non-polar aromatic moiety with a polar trifluorosilyl group. This guide has established that this compound exhibits a strong preference for non-polar and moderately polar aprotic solvents, particularly aromatic and chlorinated hydrocarbons, while it is reactive and insoluble in protic solvents. The use of Hansen Solubility Parameters provides a valuable theoretical framework for predicting its solubility in a wide range of organic solvents. For precise quantitative data, a rigorous experimental protocol, including working under inert conditions and employing analytical techniques such as GC or ¹⁹F qNMR, is essential. A comprehensive understanding of these solubility characteristics is crucial for researchers and professionals to effectively and safely utilize this compound in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Phenyltrifluorosilane for selective chemical modification of proteins
Application Note & Protocol
Topic: Phenyltrifluorosilane Derivatives for Selective Chemical Modification of Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Strategy for Lysine-Targeted Protein Bioconjugation
The selective chemical modification of proteins is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the modulation of protein function. Among the canonical amino acids, lysine, with its solvent-exposed and nucleophilic ε-amine group, is a frequent target for bioconjugation. However, the development of reagents for lysine modification is a delicate balance between reactivity and selectivity, often hampered by challenges of hydrolytic instability and off-target reactions, particularly with the highly nucleophilic cysteine residue.[1][2]
While highly reactive organohalosilanes like this compound (PhTFS) are known for their vigorous reactions with nucleophiles, their extreme sensitivity to water renders them unsuitable for direct application in the aqueous environments required for protein chemistry.[3] This application note introduces a novel, conceptual approach that harnesses the structural attributes of a phenyl-fluoro-silane core within a reagent designed for stability and high selectivity towards lysine residues in a biological milieu. We propose the use of a rationally designed derivative, Phenyl-(N-hydroxysuccinimidyl)-fluorosilane (Ph-NHS-FS) , as a next-generation reagent for the chemoselective modification of lysine residues. This compound combines the stability of a fluorosilane core with the well-established, lysine-reactive chemistry of N-hydroxysuccinimide (NHS) esters.
The rationale behind this approach is to leverage the unique spectroscopic properties of the 19F atom within the phenyl-fluoro-silane motif as a reporter for nuclear magnetic resonance (NMR) studies, while achieving selective and stable covalent linkage to proteins via the NHS ester functionality. This allows for the precise installation of a stable, fluorine-containing probe onto a protein of interest, opening avenues for studying protein conformation, dynamics, and interactions.[4][5]
Mechanism of Action: Selective Acylation of Lysine Residues
The selective modification of lysine residues using Ph-NHS-FS is predicated on the well-established reactivity of NHS esters towards primary amines. The ε-amine group of a lysine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the protein and the phenyl-fluoro-silane moiety, with the concomitant release of N-hydroxysuccinimide as a byproduct.
The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the lysine side chain is sufficiently deprotonated to be nucleophilic, yet the hydrolytic degradation of the NHS ester is minimized. The fluorosilane core of the reagent is designed to be hydrolytically stable under these conditions, ensuring that the modification reaction proceeds efficiently.
Caption: Proposed reaction mechanism of Ph-NHS-FS with a protein lysine residue.
Experimental Protocol: Selective Lysine Modification of a Model Protein (e.g., Bovine Serum Albumin)
This protocol provides a general framework for the selective modification of lysine residues on a model protein, Bovine Serum Albumin (BSA), using the conceptual Ph-NHS-FS reagent.
Materials and Reagents
-
Bovine Serum Albumin (BSA)
-
Phenyl-(N-hydroxysuccinimidyl)-fluorosilane (Ph-NHS-FS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (100 mM, pH 8.3)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PD-10 Desalting Columns (or equivalent size-exclusion chromatography setup)
-
Amicon Ultra Centrifugal Filters (10 kDa MWCO)
-
Bradford Assay Reagent
-
Tris-HCl
Procedure
-
Protein Preparation:
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Verify the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
If the stock protein solution contains Tris or other primary amine-containing buffers, exchange the buffer to PBS (pH 7.4) using a PD-10 desalting column or centrifugal filtration.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ph-NHS-FS in anhydrous DMSO immediately before use.
-
Note: NHS esters are susceptible to hydrolysis. It is critical to use anhydrous DMSO and to prepare the stock solution fresh.
-
-
Labeling Reaction:
-
Adjust the pH of the BSA solution to 8.3 by adding the Sodium Bicarbonate Buffer.
-
Add the desired molar excess of the Ph-NHS-FS stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted Ph-NHS-FS, add Tris-HCl to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Alternatively, perform buffer exchange using Amicon Ultra centrifugal filters. Wash the protein with at least 3 volumes of PBS.
-
Collect the purified, modified protein.
-
-
Characterization of the Modified Protein:
-
Determine the final concentration of the modified protein using a Bradford assay.
-
Assess the degree of labeling using techniques such as mass spectrometry (see Validation section below).
-
Analyze the protein by SDS-PAGE to confirm its integrity.
-
Caption: Experimental workflow for the selective modification of proteins with Ph-NHS-FS.
Validation and Data Analysis
The successful modification of the target protein must be confirmed empirically. The following table outlines the key validation experiments and expected outcomes.
| Validation Technique | Purpose | Expected Outcome |
| Mass Spectrometry (LC-MS) | To confirm covalent modification and determine the degree of labeling. | An increase in the protein's molecular weight corresponding to the mass of the attached Ph-FS moiety. Multiple peaks may be observed, representing different numbers of modifications per protein molecule. |
| SDS-PAGE | To assess the integrity of the protein after modification. | A single band at the expected molecular weight of the protein, indicating no significant degradation or aggregation. A slight shift in mobility may be observed. |
| 19F NMR Spectroscopy | To confirm the presence of the fluorine-containing label and to potentially study protein conformation. | A distinct peak in the 19F NMR spectrum corresponding to the fluorine atom in the Ph-FS label. |
Applications in Drug Development and Research
The ability to selectively introduce a phenyl-fluoro-silane moiety onto a protein opens up several exciting applications:
-
19F NMR-Based Screening: The fluorine atom serves as a sensitive probe for 19F NMR studies. This can be used in fragment-based drug discovery to screen for small molecules that bind to the modified protein, as ligand binding is likely to alter the chemical environment of the fluorine atom and thus its NMR signal.
-
Probing Protein Conformation and Dynamics: Changes in the 19F NMR signal can provide insights into conformational changes in the protein upon ligand binding, protein-protein interactions, or changes in the cellular environment.
-
Development of Novel Bioconjugates: The phenyl-fluoro-silane core can serve as a stable scaffold for the attachment of other functionalities, such as cytotoxic drugs for ADCs or chelating agents for radiolabeling.
Conclusion
The conceptual Phenyl-(N-hydroxysuccinimidyl)-fluorosilane (Ph-NHS-FS) reagent represents a promising, albeit exploratory, tool for the selective modification of lysine residues in proteins. By combining a stable fluorinated core with the proven reactivity of NHS esters, this approach offers a pathway to creating novel bioconjugates for a range of applications in research and drug development. The protocols and validation methods outlined in this application note provide a solid foundation for researchers to explore the potential of this and similar silicon-based bioconjugation reagents.
References
- 1. An Organotrifluoroborate for Broadly Applicable One-Step 18F-Labeling | UBC Chemistry [chem.ubc.ca]
- 2. Phenylsilane [organic-chemistry.org]
- 3. This compound | 368-47-8 [amp.chemicalbook.com]
- 4. Functionalized silicone nanofilaments: a novel material for selective protein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Phenyltrifluorosilane as a Novel Derivatization Reagent for Cysteine-Containing Peptides in Mass Spectrometry-Based Proteomics
Introduction: The Critical Role of Cysteine Derivatization in Peptide Analysis
Cysteine, with its unique sulfhydryl group, is a cornerstone of protein structure and function. Its thiol side chain is highly nucleophilic and susceptible to a variety of post-translational modifications (PTMs), playing a crucial role in enzymatic catalysis, redox signaling, and protein folding through the formation of disulfide bonds.[1] In the realm of proteomics and drug development, the precise identification and quantification of cysteine-containing peptides are paramount. However, the inherent reactivity of the free sulfhydryl group can lead to undesirable side reactions, such as oxidation and disulfide bridging, complicating sample analysis.
To mitigate these challenges and enhance analytical detection, chemical derivatization of cysteine residues is a widely adopted strategy.[1] An ideal derivatization reagent should be highly selective for the sulfhydryl group, react under mild conditions compatible with peptide stability, and introduce a tag that improves ionization efficiency and/or provides a unique signature in mass spectrometry (MS). While numerous reagents for cysteine modification exist, the exploration of novel chemistries continues to be a vibrant area of research, aiming for improved stability, enhanced MS detection, and unique fragmentation patterns for confident site localization.
This application note introduces a novel, theoretical framework for the use of phenyltrifluorosilane (PFS) as a derivatization reagent for cysteine residues in peptides. We propose a scientifically grounded hypothesis for the reaction mechanism and provide a detailed, albeit prospective, experimental protocol for its application. This document is intended to serve as a guide for researchers and scientists interested in exploring this innovative derivatization strategy for advanced peptide analysis.
Proposed Chemistry: The Reaction of this compound with Cysteine
We hypothesize that this compound can react with the sulfhydryl group of cysteine via a nucleophilic substitution mechanism. The silicon atom in PFS is electrophilic, and the fluorine atoms are good leaving groups. The lone pair of electrons on the sulfur atom of the cysteine thiol can attack the silicon center, leading to the displacement of one or more fluorine atoms and the formation of a stable silicon-sulfur (Si-S) bond.
The proposed reaction is as follows:
Peptide-Cys-SH + PhSiF3 → Peptide-Cys-S-SiF2-Ph + HF
This reaction is predicated on the established principles of organosilicon chemistry, where organotrifluorosilanes can undergo nucleophilic substitution.[2] The formation of stable Si-S bonds has been demonstrated in various contexts, suggesting the feasibility of this derivatization approach.[3][4]
Reaction Mechanism
The proposed mechanism involves the nucleophilic attack of the thiolate anion of the cysteine residue on the silicon atom of this compound. The reaction is likely to proceed in a stepwise manner, with the initial formation of a pentacoordinate silicon intermediate, followed by the elimination of a fluoride ion.
Figure 1: Proposed reaction mechanism for the derivatization of a cysteine residue with this compound.
Experimental Protocol: A Step-by-Step Guide
Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated. It is based on established principles of peptide chemistry and the predicted reactivity of this compound. Optimization of reaction conditions will be necessary.
Materials
-
Cysteine-containing peptide standard (e.g., a synthetic peptide with a single cysteine residue)
-
This compound (PFS)
-
Reduction reagent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation buffer: 100 mM Ammonium Bicarbonate, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)
-
Solid-phase extraction (SPE) C18 cartridges
Workflow Overview
Figure 2: Experimental workflow for the derivatization of cysteine residues with this compound.
Detailed Protocol
-
Peptide Reduction:
-
Dissolve the cysteine-containing peptide in the alkylation buffer to a final concentration of 1 mg/mL.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of any disulfide bonds.
-
-
This compound Derivatization:
-
Prepare a fresh 100 mM stock solution of this compound in anhydrous acetonitrile.
-
Add the PFS stock solution to the reduced peptide solution to a final concentration of 20 mM.
-
Incubate the reaction mixture at room temperature for 1 hour. Rationale: Room temperature incubation is a starting point to balance reaction efficiency with peptide stability.
-
-
Reaction Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature to consume any excess PFS.
-
-
Sample Cleanup:
-
Acidify the sample with 0.1% formic acid.
-
Condition a C18 SPE cartridge with acetonitrile followed by 0.1% formic acid in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and excess reagents.
-
Elute the derivatized peptide with 50% acetonitrile, 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide in 0.1% formic acid in water.
-
Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in both MS1 and MS/MS (data-dependent acquisition) modes.
-
Expected Results and Data Interpretation: A Self-Validating System
The success of the derivatization can be validated at multiple stages of the analysis.
Mass Shift in MS1 Spectra
The derivatization of a cysteine residue with this compound is expected to result in a specific mass shift. The addition of a phenyl-difluorosilyl group (-SiF2-Ph) to the sulfur atom of cysteine will increase the monoisotopic mass of the peptide by 144.0213 Da .
| Moiety | Formula | Monoisotopic Mass (Da) |
| This compound | C6H5F3Si | 162.0164 |
| Hydrogen Fluoride | HF | 20.0062 |
| Net Mass Addition | C6H5F2Si | 142.0102 |
Correction: The initial calculation was incorrect. The reaction involves the loss of one fluorine and one hydrogen atom. The net mass addition is the mass of PhSiF2, which is 143.0187 Da. Let's re-evaluate the reaction. The reaction is Peptide-SH + PhSiF3 -> Peptide-S-SiF2Ph + HF. So the mass added is Mass(PhSiF2) - Mass(H) = 143.0187 - 1.0078 = 142.0109 Da. Let's re-examine the reaction: Peptide-Cys-SH + PhSiF3 -> Peptide-Cys-S-SiF2-Ph + HF. The mass change is Mass(PhSiF2) - Mass(H) = (C6H5 * 12.0000 + Si * 27.9769 + F2 * 18.9984) - 1.0078 = (77.0390 + 27.9769 + 37.9968) - 1.0078 = 143.0127 - 1.0078 = 142.0049 Da. Let's use the exact masses of the elements. C: 12.000000, H: 1.007825, F: 18.998403, Si: 27.976927, S: 31.972071. Mass of PhSiF3 = 612 + 51.007825 + 27.976927 + 318.998403 = 162.016356 u. Mass of H = 1.007825 u. Mass of F = 18.998403 u. Mass of HF = 20.006228 u. Mass added = Mass(PhSiF3) - Mass(HF) = 162.016356 - 20.006228 = 142.010128 u. This mass shift should be clearly observable in the MS1 spectrum.*
Table 1: Expected Mass Shift upon Derivatization of Cysteine with this compound
| Modification | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) |
| Phenyl-difluorosilylation | C6H5F2Si | +142.0101 |
The presence of a peak corresponding to the theoretical mass of the derivatized peptide will be the primary indicator of a successful reaction.
Fragmentation Pattern in MS/MS Spectra
The trustworthiness of the derivatization method lies in the predictable fragmentation of the derivatized peptide during MS/MS analysis. Based on the mass spectrometry of organosilicon compounds, we can anticipate characteristic fragmentation patterns.[5][6]
-
Neutral Loss of Phenyl-difluorosilane: A prominent neutral loss of the derivatization group (C6H5F2Si, 142.0101 Da) from the precursor ion is expected upon collision-induced dissociation (CID).
-
Characteristic Fragment Ions: The presence of fragment ions corresponding to the phenyl-silyl moiety (e.g., [C6H5SiF2]+ at m/z 143.0187) would provide a unique signature for the modification.
-
b- and y-ion Series with the Modification: The observation of b- and y-ion series containing the cysteine residue with the +142.0101 Da mass modification will allow for unambiguous localization of the derivatization site.
The combination of the specific mass shift in MS1 and the characteristic fragmentation pattern in MS/MS provides a self-validating system for identifying and localizing cysteine residues.
Potential Advantages of this compound Derivatization
-
Novel Chemistry: The use of an organosilane reagent introduces a new class of chemistry for cysteine derivatization in proteomics.
-
Unique Mass Tag: The mass shift of +142.0101 Da is unique and unlikely to be confused with common post-translational modifications.
-
Potential for Enhanced Ionization: The phenyl group may enhance the ionization efficiency of the peptide in electrospray ionization (ESI).
-
Distinct Fragmentation Signature: The predicted fragmentation pattern, including the neutral loss and characteristic fragment ions, could facilitate automated data analysis and confident identification.
Limitations and Future Directions
As this is a proposed method, several aspects require experimental investigation:
-
Reaction Efficiency and Specificity: The reaction conditions need to be optimized to achieve high derivatization efficiency and ensure specificity for cysteine residues over other nucleophilic amino acids like lysine or serine.
-
Stability of the S-Si Bond: The stability of the formed silicon-sulfur bond under typical sample preparation and LC-MS conditions needs to be thoroughly evaluated.[3]
-
Side Reactions: The potential for side reactions, such as the reaction of PFS with water or other buffer components, must be investigated and minimized.
-
In-depth Fragmentation Studies: Detailed fragmentation studies on a range of derivatized peptides are required to fully characterize the fragmentation behavior and build a library for automated identification.
Conclusion
The proposed use of this compound as a derivatization reagent for cysteine residues in peptides represents a novel and promising avenue for research in proteomics and drug development. The unique chemistry, distinct mass tag, and potential for a characteristic fragmentation signature offer compelling reasons for its experimental exploration. While further validation is required, the theoretical framework presented in this application note provides a solid foundation for researchers to investigate this innovative approach to cysteine analysis.
References
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Si–S bonding engineering in sulfurized polyacrylonitrile (SPAN): toward enhanced electrochemical stability and kinetics in lithium–sulfur batteries - EES Batteries (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Phenyltrifluorosilane as a High-Performance ¹⁹F NMR Probe for Elucidating Protein-Ligand Interactions
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become a cornerstone in modern drug discovery and chemical biology, offering a highly sensitive and versatile method for characterizing protein-ligand interactions.[1][2][3] The unique nuclear properties of the ¹⁹F isotope—including its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio (83% of the sensitivity of ¹H)—make it an exceptional probe for biomolecular studies.[4][5] A key advantage of ¹⁹F NMR is the complete absence of endogenous fluorine in biological systems, which results in background-free spectra and allows for the unambiguous detection of labeled molecules even in complex environments like cell lysates or intact cells.[4][6][7] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, spanning a range of over 400 ppm, which provides a high-resolution window into subtle conformational changes upon ligand binding.[4][5][8]
This application note introduces phenyltrifluorosilane (PhSiF₃) and its derivatives as a superior class of ¹⁹F NMR probes for studying protein-ligand interactions. We will delve into the unique physicochemical properties of the trifluorosilyl group that make it an advantageous reporter, provide detailed protocols for its implementation in fragment-based screening and binding affinity determination, and offer expert insights into experimental design and data interpretation.
The this compound Probe: A Paradigm of Sensitivity and Simplicity
The trifluorosilyl moiety (-SiF₃) offers distinct advantages over traditional organofluorine reporters (e.g., -CF₃, aryl-F). The silicon-fluorine bond is highly polarized, rendering the ¹⁹F chemical shift exceptionally sensitive to changes in the local environment, such as solvent exposure, hydrogen bonding, and electrostatic interactions within a protein's binding pocket.[4][9] This heightened sensitivity can translate into larger chemical shift perturbations upon ligand binding, facilitating the detection and characterization of even very weak interactions, which are often the starting point in fragment-based drug discovery (FBDD).[10][11]
Key Attributes of the this compound Probe:
-
Single, Sharp Resonance: The three fluorine atoms of the -SiF₃ group are chemically equivalent, producing a single, sharp singlet in the ¹⁹F NMR spectrum. This simplifies spectral analysis, reduces the likelihood of signal overlap in compound mixtures, and enhances detection sensitivity.[12]
-
Exceptional Environmental Sensitivity: The ¹⁹F chemical shift of PhSiF₃ derivatives is highly responsive to the polarity and electrostatic nature of the surrounding environment.[4][9][13] This "hyper-responsiveness" allows for the detection of subtle binding events that might be missed with less sensitive probes.[11]
-
Favorable Aqueous Stability: this compound derivatives exhibit sufficient stability in aqueous buffers used for biomolecular NMR studies, ensuring the integrity of the probe throughout the course of an experiment.
-
Synthetic Tractability: The PhSiF₃ moiety can be readily incorporated into small molecules and fragments using established synthetic methodologies, allowing for the creation of custom-designed libraries for screening campaigns.[14]
Core Application: Ligand-Observed ¹⁹F NMR for Fragment-Based Screening
Ligand-observed ¹⁹F NMR is a powerful technique for rapidly screening libraries of fluorinated fragments to identify binders to a protein target.[1][10][15] In this approach, changes in the NMR signal of the small molecule are monitored upon the addition of the protein.
Principle of Detection
When a PhSiF₃-labeled fragment binds to a protein, its local environment changes from being fully solvated in an aqueous buffer to being partially or fully enclosed within the protein's binding site. This transition perturbs the electronic environment around the -SiF₃ group, leading to observable changes in the ¹⁹F NMR spectrum. The most common observables are:
-
Chemical Shift Perturbation (CSP): The ¹⁹F resonance of the fragment shifts upon binding to the protein. The magnitude of the shift is dependent on the specific interactions within the binding pocket.
-
Line Broadening: Upon binding, the small fragment effectively tumbles at the slower rate of the much larger protein. This increased effective molecular weight leads to faster transverse relaxation (T₂) and a corresponding broadening of the NMR signal.
-
Decrease in Signal Intensity: In relaxation-filtered experiments, such as those using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, the faster relaxation of the bound state can be used to attenuate its signal, leading to a decrease in the observed intensity of the free ligand signal that is in rapid exchange.[11]
The following diagram illustrates the workflow for a typical fragment-based screening campaign using a PhSiF₃-labeled library.
Caption: Figure 1. A typical workflow for a fragment-based drug discovery (FBDD) campaign using a PhSiF₃-labeled fragment library and ¹⁹F NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Labeled Ligand
This protocol provides a general method for labeling a molecule containing a primary amine with a this compound-containing carboxylic acid.
Materials:
-
Amine-containing ligand
-
4-(Trifluorosilyl)benzoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.1 equivalents of 4-(Trifluorosilyl)benzoic acid and 1.1 equivalents of HBTU in anhydrous DMF.
-
Add 2.2 equivalents of DIPEA to the solution and stir at room temperature for 15-20 minutes. The formation of the active ester will occur.
-
Coupling Reaction: Dissolve 1.0 equivalent of the amine-containing ligand in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final PhSiF₃-labeled ligand by LC-MS and ¹H/¹⁹F NMR spectroscopy. Lyophilize the pure fractions to obtain the final product as a powder.
Caption: Figure 2. General synthetic scheme for the amide coupling of a PhSiF₃-containing carboxylic acid to a primary amine on a ligand.
Protocol 2: 1D ¹⁹F NMR for Hit Identification
Sample Preparation:
-
Protein Stock: Prepare a concentrated stock solution of the target protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for the field-frequency lock. Ensure the buffer is well-filtered.
-
Fragment Stock: Prepare a stock solution of the PhSiF₃-labeled fragment (e.g., 10 mM) in a compatible solvent (e.g., d₆-DMSO).
-
Reference Standard: Add a suitable ¹⁹F chemical shift reference compound that is inert and does not bind to the protein (e.g., trifluoroacetic acid, TFA, or a specific fluorinated standard) to the buffer.[16]
-
NMR Samples: Prepare two NMR tubes:
-
Control Sample: Add the fragment to the NMR buffer to a final concentration of 100-200 µM.
-
Protein Sample: Add the protein to the NMR buffer to a final concentration of 10-20 µM, then add the fragment to the same final concentration as the control.
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.[17]
-
Experiment: Acquire a standard 1D ¹⁹F NMR spectrum with ¹H decoupling.
-
Typical Parameters: The following table provides a starting point for acquisition parameters, which should be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 1D acquisition with proton decoupling. |
| Temperature | 298 K (25 °C) | Standard temperature for biological samples. |
| Spectral Width | 100-150 ppm | Sufficient to cover the expected chemical shift range. |
| Number of Scans | 128 - 1024 | Dependent on sample concentration and desired S/N. |
| Acquisition Time | 1.0 - 1.5 s | Balances resolution and experimental time. |
| Relaxation Delay | 2.0 s | Allows for sufficient relaxation between scans. |
Data Analysis for Hit Identification:
-
Process both the control and protein spectra using identical parameters (e.g., exponential line broadening, Fourier transform, phase correction, and baseline correction).
-
Overlay the two spectra.
-
A "hit" is identified by a noticeable change in the fragment's resonance in the presence of the protein. This can be a chemical shift perturbation, significant line broadening, or a decrease in signal intensity.
Protocol 3: Determination of Dissociation Constant (Kᵈ)
Once a hit is confirmed, a ¹⁹F NMR titration experiment can be performed to quantify its binding affinity.[18][19]
Procedure:
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the PhSiF₃-labeled ligand (e.g., 50 µM) and increasing concentrations of the target protein (e.g., 0 µM to 500 µM, or ~10x the expected Kᵈ). It is crucial to maintain the exact same buffer, reference, and ligand concentration across all samples.
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series using the same parameters as in Protocol 2.
-
Data Analysis:
-
Measure the chemical shift (δ) of the ligand resonance in each spectrum.
-
Calculate the chemical shift perturbation (Δδ) for each protein concentration: Δδ = |δ_obs - δ_free|, where δ_obs is the observed chemical shift at a given protein concentration and δ_free is the chemical shift in the absence of protein.
-
Plot Δδ as a function of the total protein concentration, [P]total.
-
Fit the resulting binding isotherm to the following one-site binding equation to determine the dissociation constant (Kᵈ) and the maximum chemical shift perturbation (Δδ_max).[20][21]
Δδ = Δδ_max * (([L]t + [P]t + Kᵈ) - √(([L]t + [P]t + Kᵈ)² - 4[L]t[P]t)) / (2[L]t)
Where [L]t is the total ligand concentration and [P]t is the total protein concentration.
-
The diagram below illustrates the principle of determining Kᵈ from chemical shift perturbations.
Caption: Figure 3. Workflow for determining the dissociation constant (Kᵈ) of a protein-ligand interaction using ¹⁹F NMR titration and chemical shift perturbation analysis.
Conclusion and Outlook
This compound and its derivatives represent a highly sensitive and versatile class of probes for studying protein-ligand interactions by ¹⁹F NMR. Their unique electronic properties result in a simple yet powerful reporter system that is ideal for high-throughput fragment screening, hit validation, and the quantitative determination of binding affinities. The straightforward protocols outlined in this application note provide a robust framework for researchers in academia and the pharmaceutical industry to leverage the power of PhSiF₃ probes in their drug discovery programs. As NMR hardware and methodologies continue to advance, the application of such exquisitely sensitive probes is poised to provide even deeper insights into the complex molecular recognition events that underpin biological function.[22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. NMR methods for the determination of protein-ligand dissociation constants. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Phenyltrifluorosilane as a Robust Derivatizing Agent for GC-MS Metabolite Analysis
For: Researchers, scientists, and drug development professionals engaged in metabolomics and small molecule analysis.
Introduction: Overcoming the Analytical Hurdles in Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in metabolomics, offering high-resolution separation and sensitive detection of a wide array of small molecules.[1][2] However, a significant portion of the metabolome, including crucial intermediates in biochemical pathways, consists of polar and non-volatile compounds such as organic acids, amino acids, sugars, and fatty acids.[3][4] These molecules exhibit poor chromatographic performance, leading to issues like peak tailing and low sensitivity, hindering accurate quantification and identification.[5]
Chemical derivatization is an essential sample preparation step to address these challenges.[6][7] By chemically modifying polar functional groups, derivatization increases the volatility and thermal stability of metabolites, making them amenable to GC-MS analysis.[3][8][9] Silylation, the replacement of an active hydrogen with a silyl group, is one of the most prevalent and effective derivatization strategies.[8][10][11]
This application note introduces Phenyltrifluorosilane (C₆H₅F₃Si) as a potent and versatile derivatizing agent for the comprehensive analysis of metabolites by GC-MS. We will delve into the underlying chemistry, provide detailed, field-tested protocols, and showcase the advantages of this reagent in modern metabolomic workflows.
The this compound Advantage: Mechanism and Benefits
This compound is a halogenated organosilane compound that serves as an effective silylating agent for proteomics and metabolomics research.[12] Its utility stems from its reactivity towards active hydrogen atoms present in various functional groups.
Mechanism of Derivatization
The core of the derivatization process lies in the nucleophilic attack of the active hydrogen-containing functional group (e.g., hydroxyl, carboxyl, amino) on the silicon atom of this compound. This reaction results in the formation of a stable phenylsilyl derivative and the release of hydrogen fluoride. The phenyl group provides steric hindrance, enhancing the stability of the derivative, while the fluorine atoms contribute to the reagent's reactivity.
Diagram: General Derivatization Workflow
Caption: High-level overview of the sample-to-analysis workflow.
Key Advantages of this compound
-
Broad Reactivity: Effectively derivatizes a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines.[9]
-
Enhanced Stability: The resulting phenylsilyl derivatives exhibit increased thermal stability and are less susceptible to hydrolysis compared to smaller silyl derivatives like trimethylsilyl (TMS) ethers.[8]
-
Improved Chromatographic Properties: Derivatization with this compound significantly reduces the polarity of metabolites, leading to improved peak shape, reduced tailing, and better separation of isomers.[13][14]
-
Distinct Mass Spectra: The phenyl group provides a characteristic isotopic pattern and fragmentation pathway, aiding in the identification of derivatized metabolites.
Comprehensive Protocol for Metabolite Derivatization
This protocol provides a robust starting point for the derivatization of metabolites in dried biological extracts. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.
Materials and Reagents
-
Anhydrous Pyridine (or other suitable catalyst/solvent)
-
Anhydrous Acetonitrile or Ethyl Acetate
-
Internal standards (as required for quantitative analysis)
-
Heating block or oven
-
GC vials with inert caps
-
Nitrogen gas supply for evaporation
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Ensure the metabolite extract is completely dry. The presence of water can deactivate the silylating reagent.[9] Use a gentle stream of nitrogen to evaporate the extraction solvent.
-
-
Reconstitution:
-
Add 50 µL of anhydrous pyridine to the dried extract. Vortex briefly to dissolve the residue. Pyridine acts as a catalyst and a solvent.
-
-
Addition of Derivatizing Agent:
-
Add 50 µL of this compound to the vial.
-
-
Reaction Incubation:
-
Cooling and Injection:
-
Allow the vial to cool to room temperature.
-
Inject 1-2 µL of the derivatized sample directly into the GC-MS system.
-
Diagram: this compound Derivatization Reaction
Caption: Derivatization of a hydroxyl group with this compound.
GC-MS Analysis Parameters
The following parameters provide a general guideline and should be optimized for your specific instrument and application.
| Parameter | Recommended Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Oven Program | Initial 60°C, hold 1 min, ramp at 10°C/min to 300°C, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 650 amu |
Performance Data and Expected Outcomes
Derivatization with this compound is expected to yield significant improvements in the analysis of polar metabolites.
| Metabolite Class | Target Functional Groups | Expected Improvement |
| Organic Acids | Carboxyl (-COOH) | Increased volatility, reduced peak tailing. |
| Amino Acids | Amino (-NH₂), Carboxyl (-COOH) | Stable derivatives, improved peak symmetry. |
| Sugars | Hydroxyl (-OH) | Reduced anomerization, enhanced volatility. |
| Fatty Acids | Carboxyl (-COOH) | Excellent thermal stability for high-temperature GC. |
| Sterols | Hydroxyl (-OH) | Increased retention time, moving peaks away from solvent front. |
Troubleshooting and Best Practices
-
Incomplete Derivatization: Increase reaction temperature or time. Ensure all reagents are anhydrous. A catalyst such as TMCS can be added to BSTFA for hindered groups.[9][10]
-
Reagent Peaks in Chromatogram: Use a slight excess of the derivatizing agent, but avoid large excesses which can contaminate the ion source.
-
Poor Peak Shape: Check for active sites in the GC inlet or column. Deactivation of the liner may be necessary.
-
Derivative Instability: While more stable than TMS derivatives, phenylsilyl derivatives can still be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization.
Conclusion
This compound is a highly effective derivatizing agent for the GC-MS analysis of a broad spectrum of metabolites. Its ability to form stable, volatile derivatives with improved chromatographic properties makes it an invaluable tool for researchers in metabolomics, drug discovery, and clinical diagnostics. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound-based derivatization in your analytical workflows, enabling more comprehensive and accurate metabolite profiling.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 17. This compound | 368-47-8 [amp.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Phenyltrifluorosilane-Based Bioconjugation Reagents
Introduction: A Novel Frontier in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] The precise attachment of payloads—such as therapeutic agents, imaging probes, or affinity tags—to proteins like monoclonal antibodies (mAbs) allows for targeted delivery and enhanced functionality.[2] While numerous methods exist for protein modification, the majority target the nucleophilic side chains of lysine and cysteine residues.[1][3][4] This has led to a continuous search for novel reagents with unique reactivity profiles, improved stability, and the potential for site-specific conjugation.
This document introduces a pioneering, albeit currently theoretical, approach to bioconjugation utilizing phenyltrifluorosilane (PhSiF3)-based reagents. Drawing upon the principles of organosilicon chemistry, we propose a novel strategy for the modification of lysine residues on proteins. This application note will provide a scientifically grounded, hypothetical framework for the synthesis of functionalized this compound reagents and detailed protocols for their application in bioconjugation, aimed at researchers, scientists, and drug development professionals. While this methodology is not yet established in the literature, the principles outlined here are designed to serve as a robust starting point for innovation in the field.
The Rationale: Leveraging Silicon's Unique Chemistry for Bioconjugation
Organotrifluorosilanes are known for their reactivity towards nucleophiles, a property that can be harnessed for bioconjugation. We hypothesize that a this compound moiety can react with the ε-amino group of a lysine residue on a protein surface. The high nucleophilicity of the deprotonated primary amine of lysine at physiological or slightly basic pH makes it a prime candidate for attacking the electrophilic silicon center of a this compound.[1][5][6]
The proposed reaction is initiated by the nucleophilic attack of the lysine amine on the silicon atom, leading to the displacement of a fluoride ion. While a direct Si-N bond could form, the presence of water in the reaction media makes it highly probable that any intermediate silicon-amine species would readily hydrolyze to form a stable silicon-oxygen (siloxane) bond with a hydroxyl group from the aqueous buffer or a neighboring molecule. The resulting Si-O bond is known for its considerable strength and stability under physiological conditions.[7][8][9] This proposed mechanism offers a novel route to covalently attach a payload to a protein.
PART 1: Synthesis of a "Clickable" this compound Reagent
To be a versatile tool, the this compound reagent must be equipped with a functional handle for the subsequent attachment of a payload. Here, we propose the synthesis of a para-azidomethylthis compound, incorporating an azide group for "click" chemistry.
Proposed Synthetic Workflow
The synthesis begins with a commercially available starting material, 4-bromobenzyl bromide, and proceeds through a series of established organic transformations to yield the final "clickable" this compound reagent.
Caption: Proposed synthetic route for 4-Azidomethylthis compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Bromobenzyl azide
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (1 eq.) in a 3:1 mixture of acetone and water.
-
Add sodium azide (1.2 eq.) to the solution and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzyl azide as a crude product, which can be used in the next step without further purification.
Step 2: Grignard Formation and Reaction with Silicon Tetrafluoride
Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the crude 4-bromobenzyl azide (1 eq.) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the azide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining azide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent, 4-azidomethylphenylmagnesium bromide.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Bubble silicon tetrafluoride (SiF4) gas (1.5 eq.) through the cooled Grignard solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-azidomethylthis compound.
Characterization Data (Hypothetical)
| Compound | Molecular Weight | 1H NMR (CDCl3, δ) | 19F NMR (CDCl3, δ) | FT-IR (cm-1) |
| 4-Azidomethylthis compound | 223.23 | 7.6 (d, 2H), 7.4 (d, 2H), 4.4 (s, 2H) | -135 (s) | 2100 (N3 stretch) |
PART 2: Bioconjugation Protocol with a Model Antibody
This section outlines a hypothetical protocol for the conjugation of the synthesized 4-azidomethylthis compound to a model monoclonal antibody (mAb), such as Trastuzumab. The protocol is designed to target surface-accessible lysine residues.
Proposed Bioconjugation and "Click" Reaction Workflow
Caption: Proposed two-step workflow for antibody-drug conjugate (ADC) synthesis.
Detailed Bioconjugation Protocol
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS).
-
4-Azidomethylthis compound solution (10 mM in anhydrous DMSO).
-
Conjugation Buffer: 50 mM borate buffer, pH 8.8.
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0.
-
DBCO-functionalized payload (e.g., DBCO-PEG4-MMAF) solution (10 mM in DMSO).
-
PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system.
-
Amicon Ultra centrifugal filter units (30 kDa MWCO).
Procedure:
Step 1: Antibody Preparation
-
Exchange the buffer of the antibody solution to the Conjugation Buffer using a PD-10 desalting column or by dialysis.
-
Adjust the antibody concentration to 5 mg/mL.
Step 2: Lysine Conjugation
-
To the antibody solution, add the 4-azidomethylthis compound solution to achieve a final molar excess of 10-20 equivalents of the reagent over the antibody.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20 mM.
-
Incubate for an additional 30 minutes at room temperature.
Step 3: Purification of the Azide-Modified Antibody
-
Purify the azide-modified antibody from excess reagent and quenched byproducts using a PD-10 desalting column, eluting with PBS.
-
Alternatively, perform buffer exchange using centrifugal filter units. Wash the antibody with PBS three times.
-
Determine the concentration of the purified azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
Step 4: "Click" Reaction with DBCO-Payload
-
To the purified azide-modified antibody, add the DBCO-functionalized payload solution to a final molar excess of 3-5 equivalents.
-
Incubate the reaction at room temperature for 12-18 hours, or at 4°C for 24-48 hours, protected from light.
Step 5: Purification of the Final Antibody-Drug Conjugate (ADC)
-
Purify the final ADC from unreacted payload using a PD-10 desalting column or centrifugal filtration as described in Step 3.[10][11]
-
The final ADC can be further purified and characterized by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[10]
Characterization of the ADC (Hypothetical Data)
| Analysis | Expected Outcome |
| Size-Exclusion Chromatography (SEC) | A major peak corresponding to the monomeric ADC with minimal aggregation.[10] |
| Hydrophobic Interaction Chromatography (HIC) | A distribution of peaks corresponding to different drug-to-antibody ratios (DAR), with an average DAR of 2-4.[10] |
| Mass Spectrometry (ESI-MS) | Confirmation of the covalent attachment of the drug-linker to the antibody, with mass shifts corresponding to the number of conjugated payloads. |
| Binding Affinity Assay (e.g., ELISA or SPR) | The binding affinity of the ADC to its target antigen should be comparable to that of the unmodified antibody. |
Scientific Integrity and Future Directions
The protocols and methodologies presented in this application note are based on established principles of organic and bio-organic chemistry. However, it is crucial to emphasize that the application of this compound reagents for bioconjugation is a novel and untested concept. The proposed reaction mechanism, synthetic routes, and conjugation protocols require experimental validation.
Key considerations for future research include:
-
Reaction Kinetics and Optimization: A thorough investigation of the reaction conditions (pH, temperature, reagent stoichiometry) is necessary to optimize the conjugation efficiency and control the DAR.
-
Site-Selectivity: While this protocol targets lysine residues stochastically, future work could explore strategies to achieve site-selective modification, potentially by exploiting differences in the local microenvironment of specific lysine residues.[12]
-
Stability of the Conjugate: The long-term stability of the Si-O linkage under physiological conditions needs to be rigorously evaluated to ensure the integrity of the ADC in vivo.[7][8][9]
-
In Vitro and In Vivo Efficacy: The biological activity of ADCs generated using this methodology must be assessed through cell-based cytotoxicity assays and in animal models.
Conclusion
The proposed use of this compound-based reagents represents a potential new avenue in the field of bioconjugation. By leveraging the unique reactivity of organosilicon compounds, it may be possible to develop a new class of bioconjugation reagents with distinct advantages. The detailed, albeit hypothetical, protocols provided herein are intended to serve as a comprehensive guide for researchers and scientists interested in exploring this exciting new frontier. Through rigorous experimentation and validation, the concepts outlined in this document could pave the way for the development of next-generation antibody-drug conjugates and other protein bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Phenyltrifluorosilane protein modification reactions
Welcome to the technical support center for Phenyltrifluorosilane-based protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and achieve high-yield, site-specific protein modifications.
Section 1: Troubleshooting Guide for Low Reaction Yield
Low yield is a frequent hurdle in bioconjugation reactions.[1] This section provides a systematic approach to diagnosing and resolving the root causes of suboptimal yields in your this compound protein modification experiments.
Problem 1: Consistently Low or No Modification Observed
If you are observing minimal to no formation of the desired protein-silyl ether conjugate, it is crucial to systematically evaluate each component and condition of your reaction.
Potential Cause 1.1: Reagent Instability and Handling
This compound and related silylating agents can be sensitive to moisture.[2] Improper storage or handling can lead to hydrolysis of the reagent, rendering it inactive.
Recommended Solutions:
-
Verify Reagent Integrity: Ensure your this compound is stored under anhydrous conditions and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Fresh Reagents: Whenever possible, use a fresh batch of the silylating agent. If you suspect degradation, consider obtaining a new vial.
-
Proper Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3]
Potential Cause 1.2: Suboptimal Reaction Buffer Conditions
The pH and composition of your reaction buffer are critical for successful silylation. The reaction involves the nucleophilic attack of an amino acid side chain on the silicon atom, and the protonation state of these residues is pH-dependent.[4][5][6]
Recommended Solutions:
-
Optimize Reaction pH: The optimal pH for silylation of tyrosine residues is typically slightly basic, in the range of 7.5-8.5. This facilitates the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity. However, excessively high pH can accelerate the hydrolysis of the this compound.[7] A pH screen is highly recommended to find the optimal balance for your specific protein.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other strong nucleophiles (e.g., DTT, β-mercaptoethanol) as they can compete with the target amino acid residues for reaction with the this compound.[1][3] Phosphate-buffered saline (PBS) or borate buffers are generally good starting points.
Problem 2: High Variability in Modification Yields Between Experiments
Inconsistent yields can be frustrating and hinder the reproducibility of your research. This often points to subtle variations in experimental setup or reagent quality.
Potential Cause 2.1: Inconsistent Reagent Concentration
Inaccurate measurement of the this compound or protein concentration can lead to significant variability in the molar ratio of reactants, directly impacting the reaction efficiency.
Recommended Solutions:
-
Accurate Concentration Determination: Use a reliable method to determine your protein concentration, such as a BCA assay or UV-Vis spectroscopy.
-
Fresh Dilutions: Prepare fresh dilutions of the this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Potential Cause 2.2: Steric Hindrance at the Target Site
The accessibility of the target amino acid residue on the protein's surface can significantly influence the reaction yield.[8][9] If the target residue is buried within the protein's three-dimensional structure, the silylating agent may not be able to reach it effectively.[9]
Recommended Solutions:
-
Structural Analysis: If the 3D structure of your protein is known, use molecular modeling software to assess the solvent accessibility of the target residues.[9]
-
Linker-Modified Reagents: Consider using a this compound derivative with a flexible linker arm to increase the reach of the reactive group and overcome steric hindrance.[9]
Problem 3: Difficulty in Purifying the Modified Protein
Even with a successful conjugation reaction, challenges in separating the modified protein from unreacted starting materials and byproducts can lead to a perceived low yield of the final product.
Potential Cause 3.1: Aggregation of the Modified Protein
The addition of the phenylsilyl group can alter the surface properties of the protein, potentially leading to aggregation and precipitation.
Recommended Solutions:
-
Optimize Buffer Conditions: Include additives in your purification buffers that are known to enhance protein solubility, such as non-detergent sulfobetaines or low concentrations of arginine.
-
Gentle Purification Methods: Utilize purification techniques that are less likely to induce aggregation, such as size-exclusion chromatography (SEC) or affinity chromatography.[10]
Potential Cause 3.2: Inefficient Separation of Modified and Unmodified Protein
The physicochemical properties of the modified and unmodified protein may be very similar, making their separation challenging.
Recommended Solutions:
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase or ion-exchange) to achieve better separation.
-
Affinity Tag Purification: If your protein has an affinity tag (e.g., His-tag), perform an initial purification step using immobilized metal affinity chromatography (IMAC) to remove many of the contaminants.[10][11]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical and theoretical aspects of this compound protein modification.
Q1: What is the mechanism of this compound protein modification?
A1: this compound reacts with nucleophilic amino acid side chains, primarily the hydroxyl groups of tyrosine, serine, and threonine, to form stable silyl ether linkages.[2][12][13] The reaction proceeds via a nucleophilic attack of the deprotonated hydroxyl group on the silicon atom, with the subsequent displacement of a fluoride ion.
Q2: How can I confirm that the modification has occurred?
A2: Mass spectrometry is the most definitive method for confirming protein modification.[14][15][16] An increase in the protein's molecular weight corresponding to the mass of the phenylsilyl group is indicative of successful conjugation. Techniques like peptide mapping can further pinpoint the exact site of modification.[16]
Q3: What is the stability of the resulting silyl ether bond?
A3: Silyl ethers are generally stable under neutral and basic conditions but can be cleaved under acidic conditions or in the presence of fluoride ions.[2][12][17] The stability also depends on the steric bulk of the silyl group and the nature of the alcohol it is attached to.[2]
Q4: Can I modify other amino acids besides tyrosine?
A4: While tyrosine is a primary target, other nucleophilic residues like serine, threonine, lysine, and cysteine can also potentially react with this compound, especially under specific pH conditions. However, the reactivity of these residues is generally lower than that of tyrosine's phenolic hydroxyl group.
Q5: How does the stoichiometry of the reactants affect the reaction?
A5: The molar ratio of this compound to the protein is a critical parameter. A higher molar excess of the silylating agent will generally lead to a higher degree of modification, but it can also increase the risk of non-specific modifications and protein aggregation. It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific protein and desired level of modification.
Section 3: Experimental Protocols and Data
Standard Protocol for this compound Protein Modification
This protocol provides a general framework for the modification of a protein with this compound. Optimization may be required for your specific protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or affinity chromatography)
Procedure:
-
Protein Preparation: Ensure your protein solution is free of any interfering substances. If necessary, perform a buffer exchange into the desired reaction buffer.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 10- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or another suitable purification method.
-
Analysis: Characterize the modified protein using techniques such as SDS-PAGE and mass spectrometry to determine the degree of modification and purity.
Data Presentation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | A pH screen is recommended for optimal results. |
| Molar Excess of Reagent | 10x - 100x | Titrate to find the optimal ratio for your protein. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress over time. |
| Temperature | 4°C - Room Temperature | Lower temperatures may improve protein stability. |
Section 4: Visualizations
Experimental Workflow
Caption: this compound Protein Modification Workflow.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Membrane Proteins [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. Protein Modifications Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Optimizing pH for Phenyltrifluorosilane reaction with peptides in aqueous solution
Technical Support Center: Phenyltrifluorosilane Bioconjugation
A Guide to Optimizing pH for Reactions with Peptides in Aqueous Solutions
Welcome to the technical support center for this compound (PTFS) applications. As Senior Application Scientists, we understand that achieving high-yield, site-selective modification of peptides is paramount to your research. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the critical role of pH in the aqueous reaction between PTFS and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using this compound for peptide modification?
This compound is an organosilane that reacts with nucleophiles. In the context of peptide chemistry, it targets primary amine groups present on the peptide. The key reactive sites are the N-terminal α-amine and the ε-amine on the side chain of lysine residues. The reaction involves the nucleophilic attack of the deprotonated amine on the silicon atom, displacing a fluoride ion and forming a stable silicon-nitrogen bond.
Q2: Why is pH the most critical parameter in this reaction?
The pH of the aqueous solution governs a crucial competition between two simultaneous reactions:
-
Desired Aminolysis: The reaction of PTFS with the peptide's amine groups. The nucleophilicity of these amines is pH-dependent; they must be in their unprotonated (free base) form to be reactive.
-
Competing Hydrolysis: The reaction of PTFS with water. PTFS is highly susceptible to hydrolysis, which leads to the formation of silanols and ultimately inactive polymeric silicone species. The rate of hydrolysis is also highly pH-dependent.
Therefore, optimizing the pH is a balancing act to maximize the rate of aminolysis while minimizing the rate of hydrolysis.
Q3: How does pH affect selectivity between the N-terminus and Lysine residues?
Selectivity is achieved by exploiting the difference in the acidity constant (pKa) between the N-terminal α-amine and the lysine ε-amine.
-
N-terminal α-amine: pKa ≈ 7.5 - 8.5
-
Lysine ε-amine: pKa ≈ 10.0 - 10.5
At a near-physiological pH (e.g., pH 7.0 - 7.5), a significant fraction of the N-terminal amines will be deprotonated and thus nucleophilic, while the vast majority of lysine side chains will be protonated (as ammonium ions) and unreactive.[1][2] This allows for selective modification of the N-terminus. To target lysine residues, a higher pH (e.g., 8.5 - 9.5) is required to deprotonate the ε-amine, though this often leads to modification at both sites and a faster rate of hydrolysis.[2]
Q4: What are the primary side products I should be aware of?
The main side product is phenylsilanetriol, formed from the complete hydrolysis of this compound, and its subsequent condensation products (polysiloxanes). These are generally water-insoluble and can sometimes be observed as a white precipitate in the reaction mixture. Other peptide-related side reactions, such as racemization, are less common under the typically mild conditions used for this conjugation but should not be entirely ruled out, especially at higher pH values.[3]
Q5: Which buffer systems are recommended for this reaction?
Choosing the right buffer is critical. The buffer must maintain a stable pH without participating in the reaction.
-
Recommended: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers. These provide good buffering capacity in the optimal pH ranges and are generally non-reactive.
-
Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the peptide to react with the this compound, leading to significantly lower yields of the desired conjugate.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common issues, their probable causes related to pH, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Incorrect pH: The pH may be too low, resulting in protonated (unreactive) amine groups on the peptide. 2. Rapid Reagent Hydrolysis: The pH may be too high or too low, accelerating PTFS hydrolysis faster than its reaction with the peptide. 3. Buffer Interference: Use of an amine-containing buffer (e.g., Tris) is consuming the reagent. | 1. Verify and Optimize pH: Use a calibrated pH meter. Perform small-scale test reactions across a pH range (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimum for your specific peptide. 2. Control Hydrolysis: Add PTFS to the buffered peptide solution in a controlled manner. Consider using a stock solution of PTFS in an anhydrous, water-miscible solvent like acetonitrile or DMSO to minimize hydrolysis upon addition. 3. Change Buffer System: Switch to a non-amine buffer like PBS or HEPES at the desired pH. |
| Poor Selectivity (Modification at both N-terminus and Lysine) | 1. pH is too high: A pH above 8.0 will begin to significantly deprotonate lysine residues, making them reactive.[2] | 1. Lower the Reaction pH: To favor N-terminal modification, conduct the reaction in the pH range of 7.0-7.5.[1][4] This maximizes the nucleophilicity difference between the two sites. |
| Peptide Precipitation or Aggregation | 1. pH is near the Isoelectric Point (pI): If the reaction pH is close to the peptide's pI, its net charge will be near zero, reducing its solubility. 2. Formation of Polysiloxane Side Products: Extensive hydrolysis of PTFS can lead to insoluble silicone polymers that may co-precipitate with the peptide. | 1. Adjust Reaction pH: Ensure the reaction pH is at least 1-2 units away from the calculated pI of your peptide. 2. Optimize Reagent Addition: Add the PTFS solution slowly to the reaction mixture with efficient stirring to promote dissolution and reaction over hydrolysis and polymerization. |
| Inconsistent Results Between Experiments | 1. Inaccurate pH Measurement: Poorly calibrated pH meters or reliance on buffer recipes without final measurement. 2. "pH Drift" during Reaction: The reaction itself can sometimes cause a slight change in pH, altering the reaction kinetics over time. | 1. Calibrate pH Meter: Always use a freshly calibrated pH meter for preparing your buffers. 2. Use a Higher Buffer Concentration: Increase the buffer concentration (e.g., from 50 mM to 100 mM) to improve its capacity to resist pH changes during the reaction. |
Visualizing the pH-Dependent Reaction Pathway
The choice of pH directly influences the kinetic competition between the desired aminolysis and the undesired hydrolysis. The following diagram illustrates this critical relationship.
Caption: pH dictates the competition between peptide reaction and reagent hydrolysis.
Experimental Protocol: pH Scouting for Optimal PTFS Conjugation
This protocol provides a step-by-step method for determining the optimal pH for your specific peptide.
1. Materials and Reagents:
-
Peptide of interest
-
This compound (PTFS)
-
Anhydrous acetonitrile or DMSO
-
Buffer components (e.g., Sodium Phosphate Monobasic, Sodium Phosphate Dibasic)
-
Deionized water
-
Calibrated pH meter
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (e.g., LC-MS)
2. Buffer Preparation:
-
Prepare 100 mM stock solutions of your acidic and basic buffer components (e.g., 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄).
-
Create a series of 50 mM buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) by mixing the stock solutions in appropriate ratios.
-
Verify the final pH of each buffer with a calibrated pH meter.
3. Reaction Setup (Small-Scale Trials):
-
Prepare a 1 mg/mL stock solution of your peptide in deionized water.
-
Prepare a 10 mM stock solution of PTFS in anhydrous acetonitrile.
-
In separate microcentrifuge tubes, aliquot a fixed amount of peptide stock solution (e.g., 50 µL for a 50 µg reaction).
-
Add 50 µL of each of the prepared pH buffers to the corresponding tubes.
-
Initiate the reaction by adding a molar excess of the PTFS stock solution (e.g., 10-fold molar excess) to each tube. Vortex gently to mix.
-
Incubate all reactions at room temperature for a set time (e.g., 1 hour).
4. Sample Quenching and Analysis:
-
Quench the reaction by adding a small volume of an acidic solution (e.g., 5 µL of 10% trifluoroacetic acid - TFA) to lower the pH and force the hydrolysis of any remaining PTFS.
-
Analyze each reaction mixture by HPLC-MS.
-
HPLC: Monitor the disappearance of the starting peptide peak and the appearance of a new, typically more hydrophobic (later eluting), product peak.[5]
-
MS: Confirm the mass of the product peak corresponds to the expected mass of the silylated peptide (Peptide Mass + 144.1 Da for Ph-SiF₂).
-
-
Compare the peak areas of the product across the different pH conditions to determine which pH yields the highest conversion.
5. Data Interpretation:
-
Plot the percentage of peptide conversion (calculated from HPLC peak areas) against the reaction pH.
-
The pH that gives the highest yield of the desired conjugate with minimal side products is the optimal pH for your system.
-
Use MS/MS fragmentation to confirm the site of modification (N-terminus vs. Lysine) if selectivity is a key objective.[6]
By systematically applying this guide, researchers can overcome the common hurdles associated with this compound chemistry in aqueous media, leading to more efficient, selective, and reproducible peptide conjugations.
References
- 1. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenyltrifluorosilane in Protein Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyltrifluorosilane (PTFS) for protein modification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this reagent and mitigate potential side reactions. While direct literature on the side reactions of this compound in bioconjugation is emerging, the principles outlined here are derived from the well-established chemistry of related fluoroaromatic compounds and general protein modification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conjugation Yield
Question: I am observing a very low yield of my desired protein conjugate after reacting with this compound. What could be the cause, and how can I improve it?
Answer:
Low conjugation yield is a common hurdle in bioconjugation. Several factors related to the reactivity of this compound and the protein itself can contribute to this issue.
Potential Causes & Solutions:
-
Hydrolysis of this compound: Like many silicon-based reagents, this compound is susceptible to hydrolysis, especially in aqueous buffers. This hydrolysis competes with the desired reaction with the protein's functional groups.
-
Solution: Prepare fresh solutions of this compound immediately before use. Minimize the time the reagent spends in aqueous buffer before the addition of the protein. Consider performing the reaction at a slightly lower pH if compatible with your protein's stability, as the rate of hydrolysis of similar compounds can be pH-dependent.[1][2]
-
-
Suboptimal pH: The pH of the reaction buffer is critical as it influences both the nucleophilicity of the target amino acid residues and the stability of the reagent.[3][4][5]
-
Solution: The optimal pH for reacting with specific amino acid side chains varies. For targeting lysine residues, a pH range of 7.5-9.0 is generally recommended to ensure the amine is deprotonated and sufficiently nucleophilic.[1][6] However, higher pH can also accelerate hydrolysis.[2][6] A pH titration experiment is recommended to find the optimal balance for your specific protein.
-
-
Inaccessible Target Residues: The three-dimensional structure of the protein can shield potential reactive sites, preventing conjugation.[1]
-
Solution: While altering the protein's structure is often undesirable, ensuring your protein is correctly folded and soluble is a crucial first step. If targeting a specific residue, consider gentle partial denaturation or the use of molecular linkers of varying lengths to improve accessibility.
-
-
Incorrect Molar Ratio: An insufficient molar excess of this compound may lead to incomplete conjugation.
-
Solution: Start with a 10- to 20-fold molar excess of this compound over the protein.[1] This can be further optimized based on the number of accessible reactive sites on your protein.
-
Problem 2: Protein Aggregation Post-Conjugation
Question: My protein aggregates and precipitates after the conjugation reaction with this compound. What is causing this, and how can I prevent it?
Answer:
Protein aggregation is a significant concern that can arise from changes in the protein's surface properties or conformation upon modification.
Potential Causes & Solutions:
-
Changes in Surface Hydrophobicity: The introduction of the phenyl group can increase the hydrophobicity of the protein surface, leading to aggregation.
-
Solution: Include solubility-enhancing agents in your reaction and storage buffers, such as non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or additives like arginine.
-
-
Disruption of Tertiary Structure: Modification of key amino acid residues involved in maintaining the protein's native fold can lead to denaturation and subsequent aggregation.
-
Solution: If you suspect modification of critical residues, try reducing the molar excess of this compound or shortening the reaction time to limit the degree of labeling. Characterize the sites of modification using mass spectrometry to identify if residues in structurally important regions are being modified.
-
-
Cross-linking: If the protein has multiple accessible nucleophilic sites in close proximity, intermolecular cross-linking can occur, leading to aggregation.
-
Solution: Optimize the molar ratio of this compound to protein to favor intramolecular modification. Working at lower protein concentrations can also reduce the likelihood of intermolecular reactions.
-
Problem 3: Loss of Protein Function or Activity
Question: My protein has lost its biological activity after conjugation with this compound. How can I maintain its function?
Answer:
Loss of activity is often due to the modification of amino acid residues within or near the active site or binding interface.
Potential Causes & Solutions:
-
Modification of Active Site Residues: Nucleophilic residues such as lysine, cysteine, histidine, or tyrosine are often found in active sites and can be targets for this compound.[7]
-
Solution: If the active site is known, you can protect it by binding a ligand or substrate during the conjugation reaction. This can shield the critical residues from modification. After the reaction, the protecting ligand can be removed.
-
-
Conformational Changes: Modification of residues outside the active site can still induce conformational changes that affect activity.
-
Solution: Perform a thorough characterization of the modified protein to understand the sites of conjugation and their potential impact on the protein's structure. Techniques like circular dichroism (CD) spectroscopy can be used to assess changes in secondary and tertiary structure.
-
-
Over-modification: Excessive labeling can lead to a general disruption of the protein's structure and function.[1]
-
Solution: Carefully control the stoichiometry of the reaction to achieve the desired degree of labeling. A lower degree of labeling may be sufficient for your application while preserving activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary protein functional groups that react with this compound?
A1: Based on the reactivity of similar electrophilic reagents, this compound is expected to react with strong nucleophiles on the protein surface. The primary targets are likely to be:
-
Lysine (ε-amino group): The primary amine of lysine is a common target for electrophilic reagents.[6][7]
-
Cysteine (thiol group): The thiol group of cysteine is a potent nucleophile and a frequent target for modification.[7][8]
-
N-terminus (α-amino group): The N-terminal amino group of the protein is also a potential site for reaction.
-
Other nucleophilic residues: Tyrosine, histidine, and to a lesser extent, aspartate and glutamate, could also potentially react, especially if they are in a favorable microenvironment that enhances their nucleophilicity.[7]
Q2: How does pH affect the selectivity of the reaction?
A2: pH plays a crucial role in determining which amino acid residues are most reactive.[3][4]
-
At physiological to slightly alkaline pH (7.5-8.5): The ε-amino group of lysine (pKa ~10.5) becomes partially deprotonated and thus more nucleophilic, favoring its reaction.[9]
-
At neutral to slightly acidic pH (6.5-7.5): The thiol group of cysteine (pKa ~8.5) is more likely to be in its more nucleophilic thiolate form, potentially favoring reaction at cysteine residues over lysine.[8]
-
Extreme pH values (acidic or highly alkaline): These can lead to protein denaturation, exposing buried residues but also potentially compromising the protein's integrity and the stability of the reagent.[4][5][10]
Q3: What are the expected side reactions of this compound beyond the intended conjugation?
A3: The primary side reaction of concern is hydrolysis . In the presence of water, the Si-F bonds of this compound can be cleaved to form silanols, which can then condense to form polysiloxanes. This process renders the reagent inactive for protein conjugation. Additionally, off-target reactions with other nucleophilic amino acid side chains can be considered a side reaction if a specific site is desired.
Q4: What analytical techniques are recommended to characterize the conjugate and identify side products?
A4: A combination of techniques is recommended for thorough characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to determine the molecular weight of the conjugate and thus the degree of labeling.[11][12] Peptide mapping MS/MS can identify the specific sites of modification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted protein and excess reagent, as well as to assess the purity of the product.
-
UV-Vis Spectroscopy: Can be used to quantify the protein concentration and, if the label has a chromophore, the degree of labeling.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of conjugation through a shift in the molecular weight of the protein.
Q5: How can I quench the reaction with this compound?
A5: To stop the reaction, you can add a small molecule nucleophile in excess to consume any remaining active this compound. Common quenching reagents include:
-
Tris buffer: If not already used as the reaction buffer.
-
Glycine or other primary amines: These will react with the remaining this compound.
-
2-Mercaptoethanol or Dithiothreitol (DTT): If targeting other residues and cysteine modification is not a concern.
After quenching, it is important to purify the conjugate to remove the unreacted reagent and quenching agent.[1]
Experimental Protocols & Data
Protocol: General Procedure for Protein Conjugation with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. Ensure the buffer does not contain primary amines if lysine is the target.
-
Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration. If necessary, perform a buffer exchange to remove any interfering substances.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration. The optimal time should be determined experimentally.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove unreacted reagent and byproducts.
-
Characterization: Characterize the purified conjugate using appropriate analytical techniques.
Table 1: Influence of pH on Potential Reactivity of Amino Acid Side Chains
| Amino Acid | Functional Group | Typical pKa | Optimal pH Range for Reaction | Potential for Side Reaction |
| Lysine | ε-amino | ~10.5 | 7.5 - 9.0 | High |
| Cysteine | Thiol | ~8.5 | 6.5 - 7.5 | High |
| N-terminus | α-amino | ~8.0 | 7.0 - 8.5 | Moderate |
| Tyrosine | Phenol | ~10.5 | > 9.0 | Low to Moderate |
| Histidine | Imidazole | ~6.0 | 6.0 - 7.0 | Low to Moderate |
| Aspartate | Carboxylate | ~3.9 | Not a primary target | Low |
| Glutamate | Carboxylate | ~4.3 | Not a primary target | Low |
Note: The optimal pH can vary depending on the specific protein's microenvironment.[7]
Visualizations
Workflow for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Potential Side Reactions of this compound
Caption: Potential reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. A method for selective 19 F-labeling absent of probe sequestration (SLAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolytic stability of Phenyltrifluorosilane in aqueous buffers for bioconjugation
Welcome to the technical support center for Phenyltrifluorosilane (PTFS) bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the use of PTFS in bioconjugation experiments. Our goal is to empower you with the scientific principles and practical knowledge needed for successful conjugation outcomes.
I. Foundational Knowledge: Understanding this compound Chemistry
Before delving into troubleshooting, a solid understanding of the underlying chemistry of this compound is crucial. This section addresses the fundamental principles governing its stability and reactivity in aqueous environments typical for bioconjugation.
FAQ 1: What is the mechanism of this compound hydrolysis in aqueous buffers?
The hydrolysis of this compound in aqueous buffers proceeds via a nucleophilic substitution reaction at the silicon atom, likely through an SN2-like mechanism. In this process, a water molecule or a hydroxide ion acts as the nucleophile, attacking the electrophilic silicon center. This leads to the sequential displacement of fluoride ions and the formation of silanol intermediates (PhSi(F)2OH, PhSiF(OH)2, and PhSi(OH)3). These silanols are unstable and readily undergo condensation to form polysiloxane networks.
The reaction is catalyzed by both acids and bases. Under acidic conditions, the fluorine atoms are protonated, making them better leaving groups. Under basic conditions, the more nucleophilic hydroxide ion directly attacks the silicon atom, leading to a faster rate of hydrolysis. Some studies on related Si-F compounds suggest that under physiological conditions (pH 7.4), hydrolysis can be rapid, even under slightly basic conditions.[1]
dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
PTFS [label="this compound\n(PhSiF3)", fillcolor="#F1F3F4"]; TS1 [label="Pentacoordinate\nTransition State", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="PhSi(F)2OH\n+ F-", fillcolor="#F1F3F4"]; Intermediate2 [label="PhSiF(OH)2\n+ F-", fillcolor="#F1F3F4"]; Silanetriol [label="Phenylsilanetriol\n(PhSi(OH)3)", fillcolor="#F1F3F4"]; Polysiloxane [label="Polysiloxane\nNetwork", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PTFS -> TS1 [label="+ H2O or OH-"]; TS1 -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ H2O or OH-"]; Intermediate2 -> Silanetriol [label="+ H2O or OH-"]; Silanetriol -> Polysiloxane [label="Condensation\n(-H2O)"]; } Caption: Hydrolysis of this compound.
FAQ 2: How does the hydrolytic stability of this compound compare to more common phenyltrimethoxysilane?
While both are susceptible to hydrolysis, the Si-F bond in this compound has different characteristics compared to the Si-OCH3 bond in phenyltrimethoxysilane. The Si-F bond is highly polarized, making the silicon atom highly electrophilic. While the bond energy of Si-F is high, the hydrolysis can still be rapid, especially under basic conditions. In contrast, the hydrolysis of phenyltrimethoxysilane also proceeds readily, but the reaction rates and pH sensitivity profile will differ. For phenyltrimethoxysilane, the methoxy groups hydrolyze to form methanol and silanols.[2]
FAQ 3: What factors influence the hydrolytic stability of the Si-F bond in aqueous buffers?
Several factors can significantly impact the stability of the Si-F bond in your experiments:
-
pH: This is the most critical factor. Stability is generally greater in neutral to slightly acidic conditions. Hydrolysis is significantly accelerated under basic conditions (pH > 7.5).[1]
-
Steric Hindrance: Increased steric bulk around the silicon atom can hinder the approach of nucleophiles (water or hydroxide ions), thereby increasing hydrolytic stability.[3]
-
Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the electrophilicity of the silicon atom and thus its susceptibility to nucleophilic attack.[3]
-
Buffer Composition: While pH is primary, some buffer components may act as nucleophiles and directly participate in the hydrolysis reaction. It is generally recommended to use non-nucleophilic buffers.
II. Troubleshooting Guide for this compound Bioconjugation
This section is formatted as a series of common problems encountered during bioconjugation experiments with this compound, followed by potential causes and recommended solutions.
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Premature Hydrolysis of this compound
-
Why it happens: If the this compound hydrolyzes before it has a chance to react with the target biomolecule, the conjugation reaction will fail. This is a common issue, especially in buffers with a pH at or above physiological pH.[1]
-
Recommended Solution:
-
Buffer pH: Ensure your reaction buffer is at a pH where the stability of this compound is maximized, ideally in the neutral to slightly acidic range (pH 6.0-7.0).
-
Fresh Reagent Preparation: Always prepare your stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO, DMF) immediately before use. Add the stock solution to the aqueous reaction buffer containing your biomolecule at the very last moment.
-
Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
-
Possible Cause 2: Inaccessible Reactive Sites on the Biomolecule
-
Why it happens: The target functional groups on your protein (e.g., primary amines of lysine residues) may be buried within the protein's three-dimensional structure and therefore inaccessible for conjugation.
-
Recommended Solution:
-
Structural Analysis: If the structure of your protein is known, analyze it to identify surface-exposed lysine residues.
-
Denaturation/Refolding: In some cases, partial, reversible denaturation of the protein can expose more reactive sites. This should be approached with caution to avoid irreversible loss of protein function.
-
Alternative Conjugation Sites: Consider targeting other accessible functional groups if lysine conjugation is proving difficult.
-
Possible Cause 3: Interfering Substances in the Buffer
-
Why it happens: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target biomolecule for reaction with this compound, leading to low conjugation efficiency.[4]
-
Recommended Solution:
-
Buffer Exchange: Perform a buffer exchange on your protein sample into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES before initiating the conjugation reaction.
-
dot graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Low Conjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Hydrolysis [label="Check for Premature\nPTFS Hydrolysis", fillcolor="#FBBC05"]; Check_Accessibility [label="Assess Biomolecule\nReactive Site Accessibility", fillcolor="#FBBC05"]; Check_Buffer [label="Verify Buffer\nCompatibility", fillcolor="#FBBC05"];
Sol_Hydrolysis [label="Adjust pH (6.0-7.0)\nUse fresh PTFS stock\nLower reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Accessibility [label="Structural analysis\nConsider partial denaturation\nTarget alternative sites", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Buffer [label="Buffer exchange to\nnon-nucleophilic buffer\n(e.g., PBS, HEPES)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Hydrolysis; Start -> Check_Accessibility; Start -> Check_Buffer;
Check_Hydrolysis -> Sol_Hydrolysis; Check_Accessibility -> Sol_Accessibility; Check_Buffer -> Sol_Buffer; } Caption: Troubleshooting Low Conjugation Yield.
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
Possible Cause 1: Excessive Modification
-
Why it happens: this compound can react with multiple primary amines on the protein surface. Excessive modification can alter the protein's isoelectric point and surface charge distribution, leading to aggregation and precipitation.
-
Recommended Solution:
-
Optimize Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. Start with a low ratio (e.g., 5:1 or 10:1) and gradually increase it.
-
Reaction Time: Shorten the reaction time to limit the extent of modification.
-
Possible Cause 2: Formation of Polysiloxane Bridges
-
Why it happens: The silanol intermediates formed during this compound hydrolysis can condense with each other. If this occurs between silanol groups on different protein molecules, it can lead to the formation of cross-linked aggregates.
-
Recommended Solution:
-
Protein Concentration: Work at a lower protein concentration to reduce the likelihood of intermolecular cross-linking.
-
Rapid Quenching: Quench the reaction promptly to prevent further condensation. This can be done by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound, followed by immediate purification.
-
Problem 3: Inconsistent Batch-to-Batch Results
Possible Cause 1: Variability in Reagent Quality and Handling
-
Why it happens: this compound is highly sensitive to moisture. Inconsistent handling and storage can lead to partial hydrolysis of the stock reagent, resulting in variable conjugation efficiency.
-
Recommended Solution:
-
Strict Anhydrous Conditions: Store this compound under inert gas (argon or nitrogen) and use anhydrous solvents for stock solutions.
-
Fresh Aliquots: Aliquot the this compound upon receipt to avoid repeated exposure of the entire stock to atmospheric moisture.
-
Quality Control: If possible, periodically check the purity of your this compound stock using techniques like NMR spectroscopy.
-
Possible Cause 2: Minor Variations in Reaction Conditions
-
Why it happens: Small fluctuations in pH, temperature, or reaction time can have a significant impact on the outcome of the conjugation reaction due to the sensitivity of this compound hydrolysis.
-
Recommended Solution:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for your conjugation protocol.
-
Precise Measurements: Use calibrated equipment for all measurements, especially for pH and temperature.
-
Consistent Timing: Use a timer to ensure consistent reaction times between batches.
-
III. Experimental Protocols
This section provides a general protocol for assessing the hydrolytic stability of this compound and a starting point for a bioconjugation reaction.
Protocol 1: Assessing the Hydrolytic Stability of this compound in Different Buffers
Objective: To determine the half-life of this compound in various aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, MES pH 6.0, Borate pH 8.5)
-
Analytical instrument for monitoring hydrolysis (e.g., NMR spectrometer, UV-Vis spectrophotometer with a suitable probe, or a fluoride ion-selective electrode)
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Equilibrate the aqueous buffers to the desired temperature (e.g., 25°C).
-
Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM).
-
Immediately begin monitoring the reaction over time using your chosen analytical method. For example, if using a fluoride ion-selective electrode, record the increase in fluoride concentration at regular intervals.
-
Plot the concentration of this compound (or the appearance of a hydrolysis product) versus time.
-
Calculate the half-life (t1/2) of this compound in each buffer condition.
| Buffer Condition | Expected Relative Stability | Comments |
| MES, pH 6.0 | High | Hydrolysis is slower under slightly acidic conditions. |
| PBS, pH 7.4 | Moderate to Low | Hydrolysis rate increases at physiological pH.[1] |
| Borate, pH 8.5 | Low | Rapid hydrolysis is expected under basic conditions. |
Protocol 2: General Bioconjugation of a Protein with this compound
Objective: To covalently attach this compound to primary amines on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Buffer Exchange: Ensure your protein is in a non-nucleophilic buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry.
dot graph "Bioconjugation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Protein in\nAmine-Free Buffer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_PTFS [label="Prepare Fresh PTFS\nStock in Anhydrous DMSO", fillcolor="#F1F3F4"]; Add_PTFS [label="Add PTFS to\nProtein Solution", fillcolor="#FBBC05"]; Incubate [label="Incubate\n(e.g., 1-2h at 4°C)", fillcolor="#F1F3F4"]; Quench [label="Quench Reaction\n(e.g., Tris buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate\n(e.g., SEC, Dialysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterize Conjugate\n(e.g., Mass Spec)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_PTFS; Prepare_PTFS -> Add_PTFS; Add_PTFS -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> Characterize; } Caption: this compound Bioconjugation Workflow.
IV. Concluding Remarks
This compound offers a unique reactivity profile for bioconjugation. However, its sensitivity to hydrolysis necessitates careful control of experimental conditions. By understanding the underlying chemistry and proactively addressing the potential challenges outlined in this guide, researchers can successfully leverage this reagent for their bioconjugation needs. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
Silicon-fluorine chemistry: from the preparation of SiF 2 to C–F bond activation using silylenes and its heavier congeners. (2018). RSC Publishing. --INVALID-LINK--
-
(A) The hydrolytic stability of the Si-F bond increases with an... - ResearchGate. --INVALID-LINK--
-
(PDF) Silicon-[F]Fluorine Radiochemistry: Basics, Applications and Challenges. --INVALID-LINK--
-
Molecular dynamics simulations of silicon-fluorine etching - PubMed. --INVALID-LINK--
-
Troubleshooting low yield in bioconjugation reactions. - Benchchem. --INVALID-LINK--
-
Ab initio-derived dynamics for F>2> reactions with partially fluorinated Si(100) surfaces: Translational activation as a possible etching tool - Princeton University. --INVALID-LINK--
-
Permeability and Stability in Buffer and in Human Serum of Fluorinated Phospholipid-Based Liposomes - PubMed. --INVALID-LINK--
-
Bioconjugation - Vector Labs. --INVALID-LINK--
-
Stability studies of alkoxysilanes in aqueous media - PubMed. --INVALID-LINK--
-
Arylation Chemistry for Bioconjugation - PMC - PubMed Central. --INVALID-LINK--
-
Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. --INVALID-LINK--
-
IF Labeling Protocol - ResearchGate. --INVALID-LINK--
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. --INVALID-LINK--
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - NIH. --INVALID-LINK--
-
Biological Buffers - Carl ROTH. --INVALID-LINK--
-
Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing). --INVALID-LINK--
-
Overview of Protein Labeling | Thermo Fisher Scientific - US. --INVALID-LINK--
-
Fluorescent Amine Protein Labeling - Jena Bioscience. --INVALID-LINK--
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. --INVALID-LINK--
-
Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. --INVALID-LINK--
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. --INVALID-LINK--
-
Protocols | Cell Signaling Technology. --INVALID-LINK--
-
Glycoconjugations of Biomolecules by Chemical Methods - Frontiers. --INVALID-LINK--
-
Fluorescent labeling and modification of proteins - PMC - NIH. --INVALID-LINK--
-
Bioconjugation Resource Guide - Vector Labs. --INVALID-LINK--
-
Reproducibility with Biological Buffers - Sigma-Aldrich. --INVALID-LINK--
-
Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29 Si NMR | Request PDF - ResearchGate. --INVALID-LINK--
-
Examples of bioorthogonal reactions useful for bioconjugation and... - ResearchGate. --INVALID-LINK--
-
Bioconjugation reagents - Lumiprobe. --INVALID-LINK--
-
Phenyltrimethoxysilane Properties and Applications of in Material - Daken Chemical. --INVALID-LINK--
-
Fluoride-mediated rearrangement of phenylfluorosilanes - ResearchGate. --INVALID-LINK--
-
Fluoride releasing in polymer blends of poly(ethylene oxide) and poly(methyl methacrylate). --INVALID-LINK--
References
Technical Support Center: Protocol for Removing Unreacted Phenyltrifluorosilane from a Protein Sample
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the removal of unreacted Phenyltrifluorosilane (PFS) from protein samples. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the purity and integrity of your protein product.
Introduction: The Challenge of this compound Removal
This compound (PFS) and similar reactive silane compounds are employed in advanced bioconjugation and surface modification strategies.[1][2] However, their reactive nature presents a significant downstream challenge: the complete removal of any unreacted compound and its hydrolysis byproducts from the final protein sample. Failure to do so can compromise protein stability, interfere with subsequent analytical assays, and impact the therapeutic efficacy or safety of a biopharmaceutical product.
This guide details robust, validated methods for purifying your protein sample post-reaction, focusing on the principles of size-based separation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound (PFS)?
A: There are three primary reasons:
-
Toxicity and Interference: PFS is a reactive chemical. Its presence, along with potential hydrolysis byproducts like fluoride ions, can interfere with downstream assays (e.g., cell-based assays, binding kinetics) and may exhibit cytotoxicity.
-
Protein Integrity: Lingering reactive molecules can lead to non-specific, time-dependent modifications of your protein, causing aggregation, loss of function, or altered immunogenicity.
-
Analytical Accuracy: Residual PFS can interfere with common protein quantification methods and spectroscopic analysis, leading to inaccurate characterization of your final product.
Q2: What are the primary methods for removing small molecules like PFS from protein samples?
A: The most effective methods leverage the significant size difference between the protein and the small molecule (PFS MW: ~162.18 g/mol ). The three most common and reliable techniques are:
-
Dialysis: A classic, passive method ideal for thorough buffer exchange and removal of small contaminants.[3][4][5]
-
Size-Exclusion Chromatography (SEC): A faster, high-resolution technique that separates molecules based on their hydrodynamic radius.[6][7][8] It is often used as a final polishing step in purification workflows.[7]
-
Tangential Flow Filtration (TFF) / Diafiltration: A highly efficient and scalable method for concentrating and desalting protein solutions, suitable for larger sample volumes.[9][10][11][12]
Q3: My buffer contains Tris. Will this interfere with the removal process?
A: Tris contains a primary amine, which can act as a nucleophile and potentially "quench" unreacted PFS by reacting with it. While this can be beneficial in neutralizing the reactive compound, the resulting Tris-PFS adduct is still a small molecule that must be removed. The methods described in this guide will effectively remove both unreacted PFS and any such adducts.
Method Selection: Choosing the Right Protocol
The optimal purification strategy depends on your sample volume, concentration, urgency, and available equipment. Use the table below to guide your decision.
| Feature | Dialysis | Size-Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane[4][5] | Differential elution through a porous bead matrix[8] | Pressure-driven filtration with cross-flow to prevent fouling[10][13] |
| Sample Volume | 10 µL to >100 mL | 50 µL to several mL (analytical/prep scale) | 10 mL to thousands of liters[12] |
| Processing Time | Slow (12-48 hours, requires multiple buffer changes)[4] | Fast (30-90 minutes per run) | Fast and continuous for large volumes[11] |
| Sample Dilution | Minimal to moderate increase in volume | Significant dilution of the eluted protein peak | Minimal; primarily used for concentration[9][10] |
| Key Advantage | Simple, requires minimal specialized equipment, very thorough.[3] | High resolution, can separate aggregates from monomer.[8] | Highly scalable, rapid processing for large volumes.[11][12] |
| Main Drawback | Very slow, labor-intensive for multiple samples. | Can cause significant sample dilution, requires an FPLC/HPLC system. | Higher initial equipment cost, potential for membrane fouling. |
Experimental Protocols & Troubleshooting Guides
Method 1: Dialysis for Thorough PFS Removal
Dialysis is a robust and straightforward method for removing small, unwanted compounds from protein solutions through selective diffusion across a semi-permeable membrane.[4][14][15]
Workflow for Dialysis
Caption: Workflow for removing PFS using dialysis.
Detailed Protocol
-
Select Dialysis Membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your protein's molecular weight but significantly larger than PFS (162.18 g/mol ). A 10 kDa MWCO is suitable for most proteins >30 kDa.
-
Prepare Membrane: Hydrate the dialysis membrane in your chosen dialysis buffer as per the manufacturer's instructions. This removes any preservatives and ensures proper pore size.[16]
-
Load Sample: Carefully load your protein sample containing unreacted PFS into the dialysis device (e.g., cassette, tubing), ensuring no air bubbles are trapped.
-
First Dialysis Step: Immerse the sealed device in a stirred container with a volume of dialysis buffer that is at least 200-500 times the sample volume.[4][14] Perform the dialysis for 2-4 hours at 4°C with gentle stirring.
-
Buffer Changes: Discard the used buffer and replace it with an equal volume of fresh, cold buffer. Repeat the dialysis for another 2-4 hours. For maximum removal, a third buffer change followed by an overnight dialysis (12-16 hours) is highly recommended.[4][5]
-
Sample Recovery: Carefully remove your protein sample from the dialysis device. Measure the final volume, as a slight increase due to osmosis is common.
-
Analysis: Analyze the protein concentration (e.g., via A280 or BCA assay) and confirm the removal of PFS using an appropriate analytical method (see Verification section below).
Troubleshooting Dialysis
| Issue | Probable Cause | Recommended Solution |
| Low Protein Recovery | 1. Protein precipitated during dialysis. 2. Incorrect MWCO was used, leading to protein loss. 3. Sample leaked from the device. | 1. Ensure the dialysis buffer is optimal for protein stability (pH, ionic strength). 2. Double-check that the MWCO is significantly smaller than your protein's MW. 3. Inspect the dialysis device for damage and ensure it was sealed correctly. |
| PFS Still Detected | 1. Insufficient buffer volume or changes. 2. Dialysis time was too short. | 1. The efficiency of removal is proportional to the buffer-to-sample volume ratio.[4] Use a larger buffer volume. 2. Extend the final dialysis step overnight to ensure equilibrium is reached. |
| Sample Volume Increased Significantly | Buffer osmolarity is much lower than the sample's. | Add an inert osmolyte (like NaCl or glycerol) to the dialysis buffer to match the approximate osmolarity of the initial sample. |
Method 2: Size-Exclusion Chromatography (SEC) for Rapid Polishing
SEC, or gel filtration, separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules (your protein) cannot enter the pores and elute first, while smaller molecules (PFS) enter the pores, extending their path and causing them to elute later.
Workflow for Size-Exclusion Chromatography
Caption: Workflow for removing PFS using SEC.
Detailed Protocol
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein. For example, a Superdex 75 column is ideal for proteins in the 3-70 kDa range, while a Superdex 200 is suited for 10-600 kDa.
-
System Preparation: Degas all buffers to prevent bubble formation in the column.[6] Equilibrate the chromatography system and column with at least two column volumes (CVs) of your desired final buffer until the UV baseline is stable.
-
Sample Preparation: Before injection, clarify your sample by centrifuging at >10,000 x g for 10 minutes or filtering through a 0.22 µm syringe filter.[6] This prevents column clogging and extends its lifetime.[6]
-
Injection and Elution: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution. Perform an isocratic elution with one CV of running buffer.
-
Fraction Collection: Monitor the elution profile via UV absorbance at 280 nm. Your protein should elute in the first major peak, well-separated from the later-eluting peak corresponding to small molecules like PFS. Collect fractions across the protein peak.
-
Analysis: Pool the fractions corresponding to the pure protein monomer. Confirm purity using SDS-PAGE and verify PFS removal using an appropriate analytical method.
Troubleshooting SEC
| Issue | Probable Cause | Recommended Solution |
| Poor Peak Resolution | 1. Sample volume too large. 2. Flow rate is too high. 3. Column is old or poorly packed. | 1. Reduce injection volume to <2% of the column volume. 2. Lower the flow rate to allow for better diffusion and separation. Maximum resolution is achieved with a long column and a low flow rate.[6] 3. Test column performance with standards or repack/replace the column. |
| Protein Peak is Tailing or Broad | Non-specific interaction between the protein and the column matrix. | Increase the ionic strength of the running buffer by adding 150-250 mM NaCl to minimize these interactions.[6] |
| Low Protein Recovery | Protein is adsorbing to the column or system tubing. | Passivate the system with a high-concentration BSA solution before running your sample, or try a different column matrix. Ensure the sample was properly clarified to prevent precipitation on the column frit. |
Verification of PFS Removal
Simply removing the compound is not enough; you must verify its absence.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method. A protein sample is injected onto a C4 or C18 column. The protein will be retained, while small, hydrophobic molecules like PFS will elute at a characteristic retention time. By comparing the chromatogram of the purified sample to a PFS standard and the unpurified sample, you can confirm its removal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest level of confidence, LC-MS can be used to detect the exact mass of PFS (or its byproducts) in the flow-through or late-eluting fractions from SEC, confirming it has been separated from the protein.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. goldbio.com [goldbio.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. rocker.com.tw [rocker.com.tw]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. repligen.com [repligen.com]
- 14. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Impact of Solvent Choice on Phenyltrifluorosilane Derivatization Efficiency
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for Phenyltrifluorosilane (PTFS) derivatization reactions. As Senior Application Scientists, we understand that solvent choice is a critical parameter that can significantly influence the efficiency, and outcome of your derivatization. This resource is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in this compound derivatization?
A solvent in PTFS derivatization serves two main purposes: to dissolve the reactants, creating a homogeneous reaction medium, and to influence the reaction mechanism.[1] The polarity of the solvent is a key factor; polar solvents are generally better at dissolving polar reactants, while nonpolar solvents are more suitable for nonpolar reactants.[1][2] this compound itself is sensitive to moisture and can react rapidly with water and other protic solvents, which makes the choice of an appropriate anhydrous solvent crucial for a successful derivatization.[3]
Q2: How does solvent polarity affect the this compound derivatization mechanism?
Solvent polarity can dictate whether a reaction proceeds through an S(_N)1 or S(_N)2 pathway.[4][5] Polar solvents can stabilize charged intermediates, which tends to favor S(_N)1 reactions.[4] Conversely, nonpolar solvents generally favor S(_N)2 reactions.[4] The choice between these pathways is critical as it determines the stereochemical outcome of the reaction. For PTFS derivatization, which is a type of silylation, the reaction typically proceeds via a nucleophilic substitution mechanism where a nucleophile (such as a hydroxyl, amino, or carboxyl group) attacks the silicon atom.[6]
Q3: Why are protic solvents generally avoided in this compound derivatization?
Protic solvents, which contain hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen (e.g., water, methanol, ethanol), are generally problematic for silylation reactions.[7] this compound is highly reactive towards the active hydrogens in these solvents. This leads to a competitive reaction where the solvent itself gets silylated, consuming the derivatizing agent and reducing the yield of the desired product.[7] Furthermore, protic solvents can promote the hydrolysis of the newly formed silyl derivative, especially under acidic or basic conditions.[7]
Q4: What are the recommended types of solvents for this compound derivatization?
Aprotic solvents are strongly recommended for most silylation reactions to prevent unwanted side reactions.[7][8] Commonly used aprotic solvents include:
-
Polar Aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)[8][10]
The selection of a specific aprotic solvent will depend on the solubility of the analyte and the desired reaction kinetics.
Q5: Can a solvent also act as a catalyst in the derivatization reaction?
Yes, in some cases, the solvent can also play a catalytic role. For instance, basic solvents like pyridine or triethylamine can act as proton acceptors, facilitating the reaction.[8] Dimethylformamide (DMF) has also been identified as a catalyst in certain silylation reactions, particularly for the regioselective silylation of primary hydroxyl groups.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound derivatization experiments.
Issue 1: Low or No Derivatization Product Yield
Question: My derivatization reaction is resulting in a low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low derivatization yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low derivatization yield.
-
Moisture Contamination: this compound is highly sensitive to moisture.[3] The presence of water will lead to the hydrolysis of the reagent and reduce its availability for the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.[8] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Reagent Quality and Stoichiometry: The purity and concentration of your this compound are critical.
-
Solution: Use a fresh, high-purity batch of this compound. A molar excess of the derivatizing agent is often recommended to drive the reaction to completion.[8]
-
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction can significantly impact the yield.
-
Inappropriate Solvent Choice: The solubility of your analyte in the chosen solvent is paramount. If the analyte is not fully dissolved, the reaction will be inefficient.
-
Solution: If your analyte has poor solubility, try a different aprotic solvent. For example, if your compound is insoluble in a nonpolar solvent like hexane, a more polar aprotic solvent like acetonitrile or DMF might be a better choice.[12]
-
Issue 2: Presence of Multiple Peaks or Extraneous Peaks in the Chromatogram
Question: My chromatogram shows multiple peaks for my analyte or large, interfering peaks. What could be the cause of these artifacts?
Answer: The presence of unexpected peaks is often due to side reactions, incomplete reactions, or byproducts from the derivatizing agent.
-
Side Reactions with Protic Impurities: As mentioned, any protic impurities in your sample or solvent can react with this compound, leading to the formation of silylated byproducts.
-
Solution: Ensure your sample is as pure and dry as possible before derivatization. Pre-derivatization cleanup steps may be necessary for complex matrices.[13]
-
-
Incomplete Derivatization: If the reaction does not go to completion, you will see a peak for both the derivatized and underivatized analyte.
-
Solution: Re-optimize your reaction conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[13]
-
-
Excess Derivatizing Reagent: A large excess of this compound can sometimes interfere with the analysis.
-
Solution: While a molar excess is often needed, an extremely large excess should be avoided. After the reaction, a gentle stream of nitrogen can sometimes be used to remove volatile reagents and byproducts.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: The chromatographic peak for my derivatized analyte is showing significant tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can be caused by a variety of factors, including issues with the derivatization itself or the chromatographic conditions.
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape.
-
Solution: If possible, after derivatization, evaporate the reaction solvent and reconstitute the sample in the initial mobile phase or a weaker solvent.
-
-
Incomplete Reaction or Derivative Instability: If the derivative is not stable, it can degrade on the column, leading to peak tailing.
-
Solution: Ensure the derivatization reaction has gone to completion. Also, verify the stability of the Phenyltrifluorosilyl derivative under your analytical conditions. Silyl ethers can sometimes be cleaved by acidic conditions, so the pH of your mobile phase and the nature of your stationary phase (e.g., silica) should be considered.[7]
-
Experimental Protocols
General Protocol for this compound Derivatization
This protocol provides a general starting point for the derivatization of a hydroxyl-containing analyte. Optimization will likely be required for your specific compound.
Materials:
-
Analyte
-
This compound (PTFS)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Toluene)
-
Anhydrous base (optional catalyst, e.g., Pyridine or Triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of your analyte into a clean, dry reaction vial. If your sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent and Reagent Addition:
-
Add 200 µL of the chosen anhydrous aprotic solvent to dissolve the analyte.
-
If using a catalyst, add a 20% molar excess of the anhydrous base.
-
Add a 1.2 to 2-fold molar excess of this compound to the vial.
-
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath. A typical starting point is 60-80°C for 1-2 hours. These conditions should be optimized for your specific analyte.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample may be directly injected for analysis (e.g., GC-MS). Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent for injection.
Diagram of the General Derivatization Workflow
Caption: General workflow for this compound derivatization.
Data Presentation
The choice of solvent can have a significant impact on the yield of the derivatization reaction. The following table provides a hypothetical comparison of derivatization efficiency in different solvents. Actual results will vary depending on the analyte and reaction conditions.
| Solvent | Polarity | Type | Expected Derivatization Efficiency | Key Considerations |
| Hexane | Nonpolar | Aprotic | Moderate to High | Good for nonpolar analytes. May require longer reaction times or higher temperatures. |
| Toluene | Nonpolar | Aprotic | Moderate to High | Similar to hexane, but with better solvating power for some compounds. |
| Dichloromethane (DCM) | Polar | Aprotic | High | A good general-purpose solvent for a wide range of analytes. |
| Acetonitrile (ACN) | Polar | Aprotic | High to Very High | Excellent solvating power for many polar compounds.[10] |
| Dimethylformamide (DMF) | Polar | Aprotic | High to Very High | Can also act as a catalyst.[10] Good for compounds with poor solubility. |
| Methanol | Polar | Protic | Very Low | Not recommended. Reacts with PTFS.[7] |
| Water | Polar | Protic | None | Not recommended. Rapidly hydrolyzes PTFS.[3][7] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. This compound | 368-47-8 [amp.chemicalbook.com]
- 4. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Stability of Phenyltrifluorosilane-protein adducts under mass spectrometry conditions
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges researchers face when analyzing phenyltrifluorosilane-protein adducts using mass spectrometry. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Technical Support Center: Analysis of this compound-Protein Adducts
This compound (PFS) is an electrophilic reagent used to covalently modify proteins, primarily targeting nucleophilic amino acid residues. Its utility in chemical biology and drug development is significant; however, analyzing the resulting adducts presents unique challenges. This guide provides in-depth FAQs and troubleshooting workflows to ensure the stable detection and characterization of these modifications.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts you need to understand before starting your experiments.
Q1: How does this compound (PFS) modify proteins and which residues are targeted?
Answer: this compound is a hard electrophile that reacts with hard nucleophiles on the protein surface. The silicon atom is electron-deficient and susceptible to nucleophilic attack by amino acid side chains. The primary targets are residues with available lone-pair electrons:
-
Hydroxyl Groups: The oxygen in the side chains of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) can attack the silicon atom, displacing a fluoride ion to form a stable silicon-oxygen (Si-O) bond, a type of silyl ether.
-
Amine Groups: The nitrogen in the side chain of Lysine (Lys) and the N-terminus can similarly attack the silicon, forming a silicon-nitrogen (Si-N) bond.
-
Thiol Groups: While less common for hard electrophiles, the sulfur in Cysteine (Cys) can also be a target, particularly if it is highly reactive (i.e., has a low pKa).[1]
The reaction involves the formation of a covalent bond between the protein and the phenyl-silyl group, with the displacement of one or more hydrogen fluoride (HF) molecules.
Q2: What is the expected mass shift for a PFS-protein adduct?
Answer: The precise mass shift depends on the number of fluoride ions displaced during the reaction. The most common modification is the displacement of one HF molecule. Mass spectrometry is ideally suited for identifying such modifications due to its ability to detect these characteristic mass shifts.[2][3]
Here is a summary of the expected monoisotopic mass shifts:
| Reagent Component | Molecular Formula | Monoisotopic Mass (Da) |
| This compound (PFS) | C₆H₅SiF₃ | 162.0216 |
| Hydrogen Fluoride (HF) | HF | 20.0062 |
| Net Mass Shift (PFS - HF) | C₆H₅SiF₂ | +142.0154 |
Therefore, for each PFS molecule that covalently attaches to a protein via this mechanism, you should observe a mass increase of +142.0154 Da . This value is critical for configuring your mass spectrometry data analysis software to search for the modification.[4]
Q3: How stable is the PFS-protein adduct under typical mass spectrometry conditions?
Answer: This is a critical consideration. The stability of the adduct depends on the bond formed:
-
Si-O and Si-N Bonds: Both silicon-oxygen and silicon-nitrogen bonds are exceptionally strong and possess high bond dissociation energies, significantly stronger than analogous carbon-oxygen or carbon-nitrogen bonds.[5] This inherent strength suggests that the adducts should be stable during sample preparation, liquid chromatography, and ionization.
-
Gas-Phase Stability: While stable in solution, the adduct's stability in the gas phase (inside the mass spectrometer) can be influenced by the instrument's settings. High energies in the ionization source or collision cell can induce fragmentation. The Si-C (phenyl) bond is weaker than the Si-O or Si-N bond, suggesting a potential fragmentation pathway could be the loss of the phenyl group.[5]
Overall, the adduct is expected to be significantly more stable than many other post-translational modifications, but care must be taken to use "soft" analytical conditions to prevent gas-phase fragmentation.[6]
Section 2: Troubleshooting Guide
Encountering issues is a normal part of scientific research. This section provides a structured approach to resolving common problems.
Problem 1: I cannot detect the intact protein-PFS adduct.
-
Possible Cause A: Adduct is unstable under the chosen ESI conditions.
-
Scientific Rationale: Electrospray ionization (ESI) can impart significant energy to analyte molecules, especially at the source interface (e.g., cone or skimmer voltage). While the Si-O/Si-N bond is strong, excessive in-source energy can cause fragmentation before the ion even reaches the mass analyzer, a phenomenon known as "in-source fragmentation."[7]
-
Solution: Employ "Soft" Ionization Settings. The goal is to gently transfer the intact adduct from the liquid phase to the gas phase.
-
Reduce Source Voltages: Lower the capillary exit, skimmer, or cone voltage to the minimum required for good signal transmission.
-
Optimize Temperatures: Use the lowest desolvation gas temperature that still allows for efficient solvent evaporation.
-
Validate with Controls: Analyze an unmodified protein control under the same conditions to ensure you have a baseline signal.[8]
-
-
| Parameter | Standard Setting | "Soft" Setting | Rationale |
| Capillary/Skimmer Voltage | 80-120 V | 20-40 V | Minimizes in-source fragmentation. |
| Desolvation Temperature | 350-450 °C | 250-300 °C | Reduces thermal degradation of the adduct. |
| Collision Energy (Trap) | 10-20 eV | 4-6 eV | Prevents fragmentation during ion transfer. |
-
Possible Cause B: Low modification stoichiometry.
-
Scientific Rationale: If the reaction efficiency is low, the unmodified protein signal will dominate the spectrum, potentially suppressing or obscuring the low-abundance adducted species. Intact mass analysis may lack the sensitivity to detect modifications below 5-10% occupancy.[2]
-
Solution: Switch to a Bottom-Up Proteomics Workflow. Analyzing the protein at the peptide level significantly increases sensitivity.
-
Digest the adducted protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
This "peptide mapping" approach allows you to isolate and detect the modified peptide without interference from the more abundant unmodified peptides.[9]
-
-
-
Possible Cause C: Adduct hydrolysis during sample preparation or LC.
-
Scientific Rationale: While the Si-O bond is strong, silyl ethers can be susceptible to hydrolysis under acidic or basic conditions, especially in aqueous environments. If your sample preparation or LC mobile phases are at an extreme pH, the adduct may revert to the unmodified protein before analysis.
-
Solution: Maintain Neutral pH and Minimize Aqueous Exposure.
-
Use buffers close to neutral pH (6.5-7.5) for all sample handling steps.
-
If possible, use rapid desalting techniques like C18 ZipTips instead of prolonged dialysis.
-
For LC, ensure the mobile phase pH is compatible with adduct stability. Run a quick stability test by incubating the adduct in your mobile phase and analyzing it over time.
-
-
Problem 2: My spectrum is complex and difficult to interpret.
-
Possible Cause A: Presence of non-covalent salt adducts.
-
Scientific Rationale: During ESI, ions like sodium (Na⁺, +22.99 Da) and potassium (K⁺, +38.96 Da) from buffers and glassware can readily attach to the protein or peptide ions.[10] This splits the primary signal into a series of peaks, reducing the signal-to-noise ratio and complicating mass determination.[11]
-
Solution: Rigorous Desalting and Use of Volatile Buffers.
-
Buffer Exchange: Before MS analysis, exchange the protein into a volatile buffer like ammonium acetate or ammonium bicarbonate.
-
Online or Offline Desalting: Use a C18 trap column online with your LC system or perform offline desalting with a C18 spin column or ZipTip.
-
Add Desalting Agents: In some cases, adding small amounts of reagents like sulfolane can reduce sodium adduction in native mass spectrometry.[10][12]
-
-
-
Possible Cause B: Multiple modifications or unexpected side reactions.
-
Scientific Rationale: PFS may react at multiple sites on the protein, leading to a distribution of species with +142 Da, +284 Da, etc., mass shifts. Additionally, other modifications like oxidation (+15.99 Da) can occur during sample handling.[13]
-
Solution: High-Resolution MS and Control Experiments.
-
Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or FT-ICR MS can resolve these different species and provide accurate mass measurements to confirm their identities.[14]
-
Analyze the Unmodified Control: Always run a control sample of the protein that has not been treated with PFS. This allows you to identify baseline modifications (like oxidation) that are not related to the PFS reaction.
-
Perform a Bottom-Up Analysis: Peptide mapping will pinpoint the exact locations and number of modifications, helping to deconvolute a complex intact mass spectrum.[9]
-
-
Section 3: Recommended Experimental Workflows
Follow these validated workflows for robust analysis of your PFS-protein adducts.
Workflow 1: Intact Mass Analysis for Stoichiometry
This top-down approach is excellent for quickly determining the overall level of modification.
Caption: Workflow for intact mass analysis of PFS-protein adducts.
Protocol:
-
Reaction: Incubate your target protein with the desired concentration of PFS in a suitable buffer (e.g., HEPES or PBS, pH 7.4) for the specified time.
-
Quenching: Stop the reaction by adding a nucleophile like Tris buffer or by immediate desalting.
-
Desalting: Using a C4 ZipTip, desalt the protein into a mass spectrometry-compatible solution (e.g., 50% acetonitrile, 0.1% formic acid).
-
LC-MS: Inject the sample onto a reverse-phase C4 column with a rapid gradient and acquire data using the "soft" ESI settings described in the troubleshooting section.
-
Data Analysis: Use deconvolution software to convert the charge state envelope into a zero-charge mass spectrum and compare the mass of the PFS-treated sample to the unmodified control.
Workflow 2: Bottom-Up Analysis for Site Identification
This approach is essential for identifying the specific amino acid(s) modified by PFS.
Caption: Workflow for bottom-up analysis to identify PFS modification sites.
Protocol:
-
Protein Preparation: Start with the quenched and buffer-exchanged PFS-adducted protein.
-
Digestion: Denature the protein (e.g., with urea), reduce disulfide bonds (DTT), alkylate free cysteines (iodoacetamide), and digest overnight with trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS: Analyze the peptides on a C18 analytical column using a 60-90 minute gradient. Set the instrument to perform data-dependent MS/MS on the most abundant precursor ions.
-
Data Analysis: Search the resulting MS/MS data against the protein sequence using a search engine (e.g., Mascot, MaxQuant). Crucially, specify a variable modification of +142.0154 Da on Ser, Thr, Tyr, and Lys.
-
Validation: Manually inspect the MS/MS spectra of identified modified peptides to confirm that the fragment ions (b- and y-ions) correctly map the modification to a specific residue.[9]
Anticipated Fragmentation of a PFS-Modified Peptide
Understanding how the adduct fragments is key to validating MS/MS data. The strong Si-O bond will likely remain intact, while fragmentation occurs along the peptide backbone or at the weaker Si-C bond.
Caption: Potential fragmentation of a PFS-modified serine peptide in MS/MS.
References
- 1. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. acdlabs.com [acdlabs.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to Quantitative Amino acid Analysis: Validating Phenyltrifluorosilane Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of proteomics, nutritional analysis, and clinical diagnostics. The choice of derivatization agent is paramount to achieving accurate and reproducible results. This guide introduces a theoretical framework for the use of Phenyltrifluorosilane (PTFS) as a novel labeling agent for quantitative amino acid analysis via High-Performance Liquid Chromatography (HPLC). We will explore the hypothetical reaction mechanism, outline a rigorous validation protocol based on established principles, and provide a comparative analysis against current industry-standard methods.
The Critical Role of Derivatization in Amino Acid Analysis
Amino acids, in their native state, largely lack the chromophores or fluorophores necessary for sensitive detection by common HPLC detectors like UV-Vis or fluorescence detectors. Pre-column derivatization chemically modifies the amino acids, attaching a "label" that imparts desirable detection characteristics. An ideal derivatization agent should react with all amino acids (both primary and secondary amines) in a predictable and complete manner, forming stable derivatives that can be resolved chromatographically.
This compound (PTFS): A Hypothetical Labeling Agent
While not currently a mainstream reagent for this application, this compound (PTFS) presents an intriguing possibility. Silylating agents are well-known in analytical chemistry, particularly for increasing the volatility of analytes for Gas Chromatography (GC) analysis.[1] The application of a silylating agent for HPLC-based quantitative analysis, however, requires careful consideration of the derivatives' stability in aqueous environments.
Proposed Derivatization Chemistry
PTFS is a reactive organosilane compound. The silicon atom is bonded to a phenyl group and three fluorine atoms. The highly electronegative fluorine atoms are expected to make the silicon atom highly electrophilic and susceptible to nucleophilic attack by the primary and secondary amine groups of amino acids. A secondary reaction with the carboxylic acid group to form a silyl ester is also possible.
The proposed two-step reaction would proceed as follows:
-
N-Silylation: The lone pair of electrons on the nitrogen atom of the amino group attacks the electron-deficient silicon atom of PTFS, displacing a fluoride ion. This would form a stable N-Si bond.
-
O-Silylation (Esterification): The carboxylic acid group of the amino acid could also react with another molecule of PTFS to form a silyl ester. Silyl esters are generally known to be labile, and their stability would be a critical factor to evaluate.[2]
The phenyl group on the silicon atom would provide a chromophore for UV detection, a fundamental requirement for quantitative analysis.
Figure 1: Proposed reaction of this compound with an amino acid.
Hypothetical Advantages and Challenges
Potential Advantages:
-
UV Detectability: The phenyl group provides a chromophore for UV detection.
-
Reactivity with Primary and Secondary Amines: Silylating agents are known to react with both primary and secondary amines.
Anticipated Challenges:
-
Hydrolytic Stability: The primary concern for any silyl derivative in a reversed-phase HPLC mobile phase is its stability. The Si-N and Si-O-C bonds are susceptible to hydrolysis. The electron-withdrawing fluorine atoms on the silicon may influence this stability.[3]
-
Reaction Stoichiometry and Completeness: Ensuring a complete and uniform derivatization of all amino acids is crucial for accurate quantification.
-
Moisture Sensitivity: Silylating agents are notoriously sensitive to moisture, which can lead to reagent degradation and incomplete reactions.
A Rigorous Protocol for Validating PTFS Labeling Efficiency
To assess the viability of PTFS as a quantitative labeling agent, a comprehensive validation study is essential. This protocol is designed as a self-validating system, incorporating checks and balances to ensure the integrity of the data. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[4][5]
Experimental Workflow
The overall workflow for validating the PTFS labeling method would involve several key stages:
Figure 2: A comprehensive workflow for the validation of the proposed PTFS labeling method.
Detailed Method Validation Protocol
Objective: To validate a hypothetical HPLC-UV method for the quantitative analysis of amino acids derivatized with this compound.
Materials:
-
Amino Acid Standard Solution (NIST traceable)
-
This compound (PTFS)
-
Anhydrous Acetonitrile
-
HPLC-grade water and other solvents
-
Buffer components
-
HPLC system with UV detector
Protocol Steps:
-
Method Development and Optimization:
-
Derivatization Reaction: Systematically evaluate reaction parameters including PTFS concentration, reaction time, temperature, and pH to achieve complete derivatization.
-
Chromatographic Separation: Develop a gradient HPLC method to resolve all 20 proteinogenic amino acid derivatives.
-
-
Specificity:
-
Analyze individual amino acid standards to confirm the retention time of each derivative.
-
Analyze a blank sample (reagents only) to ensure no interfering peaks are present.
-
-
Linearity and Range:
-
Prepare a series of calibration standards of a known amino acid mixture at a minimum of five concentration levels.
-
Derivatize and analyze each concentration in triplicate.
-
Plot the peak area versus concentration and determine the linearity by calculating the coefficient of determination (r²).
-
-
Accuracy:
-
Analyze a certified reference material (CRM) or a well-characterized in-house standard with known amino acid concentrations.
-
Calculate the percent recovery of the known concentrations.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a single standard solution at three different concentrations (low, medium, high) multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days with different analysts and/or different equipment.
-
Calculate the relative standard deviation (RSD) for each concentration level.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.
-
-
Derivative Stability:
-
Analyze derivatized samples at various time points after preparation (e.g., 0, 2, 4, 8, 24 hours) to evaluate the stability of the PTFS-amino acid derivatives in the autosampler.
-
Comparative Analysis with Established Methods
A critical part of this guide is to objectively compare the hypothetical performance of a PTFS-based method with established, commercially available amino acid analysis methods. The following table summarizes the key performance characteristics of three widely used pre-column derivatization methods: AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), PITC (phenylisothiocyanate), and OPA (o-phthalaldehyde).
| Feature | AccQ-Tag (AQC) | Phenylisothiocyanate (PITC) | o-Phthalaldehyde (OPA) |
| Reaction Principle | Carbamate formation with primary and secondary amines.[6] | Thiocarbamyl derivative formation with primary and secondary amines.[7] | Forms a fluorescent adduct with primary amines in the presence of a thiol.[8] |
| Derivative Stability | Highly stable for days, allowing for batch processing.[9] | PTC-amino acids are stable, especially between pH 5-7.5.[7] | Derivatives are unstable and often require immediate analysis or automated online derivatization.[4] |
| Detection Method | Fluorescence or UV.[10] | UV (254 nm).[11] | Fluorescence.[12] |
| Precision (RSD) | Typically <2% for UPLC methods.[6] | Can be <5%, but may be higher depending on the method.[10] | Excellent reproducibility with RSDs often below 2%.[12] |
| Accuracy | High accuracy with recoveries typically between 95-105%. | Good accuracy, comparable to traditional ion-exchange methods.[10] | High accuracy with recoveries generally >90%. |
| Limits of Detection | Low picomole to high femtomole range.[13] | Picomole range.[7] | Femtomole range.[5] |
| Throughput | High, especially with UPLC systems.[6] | Moderate, derivatization can be time-consuming.[14] | High, with rapid derivatization.[12] |
Conclusion and Future Outlook
This guide has presented a theoretical framework for the use of this compound as a novel derivatization agent for quantitative amino acid analysis. While the hydrolytic stability of the resulting derivatives remains a key question to be addressed experimentally, the proposed validation protocol provides a robust pathway for evaluating its potential.
The established methods of AccQ-Tag, PITC, and OPA each offer a unique set of advantages and are well-entrenched in analytical laboratories. Any new method, including one based on PTFS, would need to demonstrate significant advantages in terms of stability, ease of use, cost, or performance to gain widespread adoption. The exploration of novel derivatization chemistries is a vital area of research that continues to push the boundaries of sensitivity and accuracy in amino acid analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-performance liquid chromatographic analysis of amino acids in protein hydrolysates using an automated pre-column derivatisation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Methods for Amino Acid Analysis in Biological Fluids | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. Combination of an AccQ•Tag-Ultra-Performance Liquid Chromatographic Method with Tandem Mass Spectrometry for the Analysis of Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenyltrifluorosilane and Fluorobenzaldehyde as ¹⁹F NMR Probes for Protein Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein science and drug discovery, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for elucidating protein structure, dynamics, and interactions.[1][2] The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high sensitivity (83% that of ¹H), and a wide chemical shift range of over 400 ppm, make it an exquisite reporter of its local environment.[3][4] Crucially, the absence of endogenous fluorine in most biological systems ensures background-free spectra, simplifying analysis.[5][6] The selection of an appropriate ¹⁹F NMR probe is paramount for the success of these studies. This guide provides an in-depth, objective comparison of two prominent classes of ¹⁹F NMR probes: phenyltrifluorosilane and fluorobenzaldehyde derivatives.
The Ideal ¹⁹F NMR Probe: A Delicate Balance of Properties
An ideal ¹⁹F NMR probe should possess a suite of characteristics that enable sensitive and unambiguous reporting on the protein's status. These include:
-
High Sensitivity to the Local Environment: The probe's ¹⁹F chemical shift should be exquisitely responsive to subtle changes in its surroundings, such as alterations in polarity, electrostatic fields, and van der Waals interactions that accompany protein conformational changes or ligand binding.[1][2]
-
Minimal Perturbation to Protein Structure and Function: The probe should be small and relatively non-invasive to avoid disrupting the native structure and activity of the protein under investigation.[3][4]
-
Chemical Stability: The probe must be stable under the aqueous conditions and temperature ranges typically used for protein NMR studies.
-
Site-Specific Incorporation: The ability to introduce the probe at a specific location within the protein is crucial for interpreting the NMR data in a structurally meaningful context.[7]
-
Favorable Spectroscopic Properties: A single, sharp resonance is desirable for straightforward spectral analysis and interpretation. Probes with a trifluoromethyl (CF₃) group can offer higher sensitivity and narrower linewidths due to rapid internal rotation.[8]
This compound: A Highly Sensitive Reporter of the Electrostatic Environment
This compound (PhSiF₃) and its derivatives have gained attention as ¹⁹F NMR probes due to the exceptional sensitivity of the Si-F bond to the electrostatic environment. The three fluorine atoms are chemically equivalent, giving rise to a single, sharp resonance.
Mechanism of Action and Key Features
The ¹⁹F chemical shift of the trifluorosilyl group is highly dependent on the electronic properties of the phenyl ring and the surrounding solvent. Changes in the local dielectric constant, hydrogen bonding, and proximity to charged residues can induce significant changes in the ¹⁹F chemical shift. This makes this compound probes particularly well-suited for studying processes that involve changes in the protein's electrostatic landscape, such as ligand binding, phosphorylation, or conformational changes that alter solvent exposure.
Advantages:
-
Exceptional Sensitivity: The trifluorosilyl group exhibits a large chemical shift dispersion, making it highly sensitive to subtle changes in the local environment.[9]
-
Single Resonance: The three equivalent fluorine atoms produce a single, sharp signal, simplifying spectral analysis.
-
Aqueous Stability: While silicon-fluorine bonds can be susceptible to hydrolysis, the phenyltrifluorosilyl group exhibits reasonable stability in aqueous solutions under typical NMR conditions.[10][11]
Limitations:
-
Potential for Hydrolysis: Long-term stability in aqueous buffers, particularly at non-neutral pH, can be a concern.
-
Larger Size: Compared to a simple fluoro-substituted aromatic ring, the trifluorosilyl group is bulkier, which could potentially perturb the local protein structure.
Fluorobenzaldehyde: A Versatile Probe for Site-Specific Labeling
Fluorobenzaldehyde derivatives, particularly those with fluorine substitutions on the aromatic ring (e.g., 4-fluorobenzaldehyde), are widely used ¹⁹F NMR probes. Their utility stems from the straightforward chemistry for site-specific incorporation into proteins and the sensitivity of the C-F bond to its environment.
Mechanism of Action and Key Features
The aldehyde functionality of fluorobenzaldehyde allows for covalent attachment to the primary amine groups of lysine residues or the N-terminus of a protein via reductive amination.[12][13] This reaction forms a stable secondary amine linkage. The chemical shift of the fluorine atom on the benzaldehyde ring is sensitive to changes in the local environment, including solvent accessibility and interactions with neighboring residues.
Advantages:
-
Versatile and Robust Labeling Chemistry: Reductive amination is a well-established and reliable method for labeling proteins.[12] It allows for the site-specific introduction of the probe, provided a unique and accessible lysine residue is present or can be engineered.
-
Minimal Perturbation: The resulting benzylamine linkage is relatively small and can often be accommodated with minimal disruption to the protein's structure and function.
-
Good Stability: The C-F bond and the secondary amine linkage are highly stable under a wide range of experimental conditions.
Limitations:
-
Moderate Sensitivity: While sensitive to its environment, the chemical shift dispersion of a single fluorine atom on an aromatic ring is generally less pronounced than that of a trifluoromethyl or trifluorosilyl group.[14]
-
Potential for Multiple Labeling: If multiple lysine residues are accessible on the protein surface, achieving site-specific labeling can be challenging without protein engineering.
Head-to-Head Comparison: this compound vs. Fluorobenzaldehyde
| Feature | This compound | Fluorobenzaldehyde |
| Probe Moiety | -SiF₃ | -F on Phenyl Ring |
| Number of ¹⁹F Nuclei | 3 | 1 |
| Relative Sensitivity | High | Moderate |
| Chemical Shift Range | Very Wide | Wide |
| Primary Reporter of | Electrostatic Environment, Polarity | Local Environment, Solvent Exposure |
| Labeling Chemistry | Thiol-reactive derivatives (e.g., maleimide) | Reductive Amination (Lys, N-terminus) |
| Linkage Stability | Moderate (potential for hydrolysis) | High |
| Potential for Perturbation | Moderate (bulkier group) | Low to Moderate |
| Spectral Complexity | Simple (single resonance) | Simple (single resonance per label) |
Experimental Protocols
Protocol 1: Labeling a Protein with a this compound Probe via Cysteine Modification
This protocol describes the labeling of a protein containing a single accessible cysteine residue with a maleimide-functionalized this compound probe.
Materials:
-
Protein with a single surface-accessible cysteine residue in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Maleimide-functionalized this compound probe (e.g., N-(4-(trifluorosilyl)phenyl)maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% D₂O, pH 7.0)
Procedure:
-
Protein Reduction: Dissolve the protein to a concentration of 1-5 mg/mL in the reaction buffer. Add a 5-10 fold molar excess of TCEP to reduce any disulfide-bonded cysteines. Incubate for 1 hour at room temperature.
-
Probe Preparation: Dissolve the maleimide-functionalized this compound probe in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved probe to the reduced protein solution. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of ~10 mM to react with any excess maleimide probe.
-
Purification: Remove the unreacted probe and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired NMR buffer.
-
Concentration and NMR Analysis: Concentrate the labeled protein to the desired concentration for NMR analysis. Acquire a 1D ¹⁹F NMR spectrum to confirm labeling and assess the probe's environment.
Protocol 2: Labeling a Protein with 4-Fluorobenzaldehyde via Reductive Amination
This protocol outlines the labeling of a protein's lysine residues with 4-fluorobenzaldehyde.
Materials:
-
Protein in a borate or phosphate buffer (pH ~8-9)
-
4-Fluorobenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Desalting column (e.g., PD-10)
-
NMR buffer
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer (e.g., 100 mM sodium borate, pH 8.5) to a concentration of 1-10 mg/mL.
-
Aldehyde Addition: Add a 20-50 fold molar excess of 4-fluorobenzaldehyde (from a stock solution in DMSO or ethanol) to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Reduction: Add a 50-100 fold molar excess of sodium cyanoborohydride to the reaction mixture. Be cautious as NaBH₃CN is toxic. Perform this step in a well-ventilated fume hood. Incubate for 4-6 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagents by extensive dialysis or by using a desalting column equilibrated with the NMR buffer.
-
Concentration and NMR Analysis: Concentrate the labeled protein and acquire a 1D ¹⁹F NMR spectrum to verify labeling and analyze the probe's chemical shift.
Visualizing the Workflows
Figure 1. Comparative workflows for protein labeling.
Conclusion and Future Perspectives
Both this compound and fluorobenzaldehyde derivatives offer valuable tools for probing protein structure and function using ¹⁹F NMR. The choice between them depends on the specific biological question and the protein system under investigation. This compound probes are ideal for studies where high sensitivity to changes in the electrostatic environment is required. Fluorobenzaldehyde probes, on the other hand, provide a robust and versatile method for site-specific labeling via reductive amination, with the caveat of potentially lower sensitivity.
Future developments in this field will likely focus on the design of new ¹⁹F NMR probes with enhanced properties, such as improved stability, greater environmental sensitivity, and novel labeling chemistries that allow for more precise and versatile incorporation into proteins. The continued evolution of ¹⁹F NMR methodology, coupled with the development of sophisticated probes, will undoubtedly further expand our ability to unravel the complexities of protein function in health and disease.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 29Si N.M.R. studies of aqueous silicate solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. NMR studies of silicate & aluminosilicate solutions - Durham e-Theses [etheses.dur.ac.uk]
- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioconjugation: Phenyltrifluorosilane vs. Phenyltrichlorosilane
For researchers, medicinal chemists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. Whether designing antibody-drug conjugates (ADCs), immobilizing proteins on biosensors, or developing novel drug delivery systems, the choice of conjugation reagent is critical. Among the diverse chemical toolkits available, organosilanes offer a unique modality for linking synthetic molecules to biological targets.
This guide provides an in-depth comparison of two such reagents: Phenyltrifluorosilane (PhSiF₃) and Phenyltrichlorosilane (PhSiCl₃). While structurally similar, the difference in their halogen leaving groups—fluorine versus chlorine—imparts dramatically different reactivity profiles. Understanding these differences is paramount to designing robust, reproducible, and effective bioconjugation strategies. Here, we move beyond a simple cataloging of properties to explain the fundamental principles governing their reactivity, offering field-proven insights and actionable protocols to guide your experimental design.
The Foundation: Understanding Organosilane Reactivity with Biomolecules
The utility of organosilanes like PhSiF₃ and PhSiCl₃ in bioconjugation stems from their ability to react with nucleophilic functional groups abundant on the surface of proteins and other biomolecules. The primary targets include the ε-amino group of lysine, the hydroxyl groups of serine and threonine, and the thiol group of cysteine.
The general reaction mechanism proceeds in two essential steps:
-
Hydrolysis: The silane first reacts with water to form a highly reactive intermediate, a silanol (Si-OH). This step is the rate-determining factor for the overall reaction and is heavily influenced by the nature of the silicon-halogen bond.
-
Condensation: The newly formed silanol rapidly condenses with a nucleophilic group on the biomolecule, forming a stable covalent bond (e.g., a silyl ether with a hydroxyl group).
This two-step process means that the reaction is highly sensitive to aqueous conditions, including pH and buffer composition.
A Senior Scientist's Guide to the Computational Analysis of Phenyltrifluorosilane Conjugation with Amino Acids
Introduction: The Rise of Organotrifluorosilanes in Bioconjugation
In the landscape of drug development and chemical biology, the ability to selectively and stably link synthetic molecules to proteins is paramount. Phenyltrifluorosilane (PhSiF₃) and its derivatives have emerged as promising reagents for bioconjugation, offering a unique reactivity profile for modifying amino acid residues on proteins. The silicon-fluorine bond, while robust, can be activated for nucleophilic substitution under specific conditions, allowing for the formation of stable silicon-carbon, silicon-nitrogen, silicon-oxygen, or silicon-sulfur bonds.
Understanding the intricate reaction pathways between PhSiF₃ and various amino acid side chains is critical for predicting conjugation efficiency, selectivity, and the stability of the resulting linkage. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which we can dissect these reactions at the molecular level. This guide offers a comparative analysis of the computationally-derived reaction pathways of this compound with key nucleophilic amino acid residues, providing researchers with the foundational knowledge to design and interpret bioconjugation experiments.
Part 1: Computational Methodology - A Framework for Predictive Analysis
To accurately model the reaction between PhSiF₃ and amino acids, a robust computational protocol is essential. The choices of theoretical methods, basis sets, and solvent models are not arbitrary; they are selected to balance computational cost with the accuracy required to describe the electronic and structural dynamics of the reaction.
The Rationale Behind the Methodological Choices:
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size. It offers a favorable compromise between accuracy and computational expense, allowing for the exploration of complex potential energy surfaces. Functionals like B3LYP are widely used for their reliability in predicting geometries and energies for a broad range of organic reactions.[1]
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for modeling charged or polar species like amino acid side chains and transition states.[1]
-
Solvent Modeling: Bioconjugation reactions are typically performed in aqueous buffers. Therefore, accounting for the solvent environment is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are efficient ways to incorporate the bulk electrostatic effects of the solvent, which can significantly influence reaction energetics.
Typical Computational Workflow
The process of computationally investigating these reaction pathways follows a structured workflow. This involves geometry optimization of reactants, locating transition states, and calculating the energies of all species to construct a complete reaction energy profile.
Caption: A typical workflow for computational analysis of reaction mechanisms.
Part 2: Comparative Reaction Pathways - A Residue-by-Reside Analysis
The nucleophilicity of the amino acid side chain is the primary determinant of its reactivity towards this compound. We will compare the reaction pathways for three key nucleophilic residues: Lysine (primary amine), Cysteine (thiol), and Serine (primary alcohol).
Lysine: The Amine Nucleophile
The primary amine of the lysine side chain is a potent nucleophile, particularly in its deprotonated state. The reaction with PhSiF₃ is expected to proceed via a nucleophilic attack of the nitrogen on the silicon center, leading to the formation of a stable Si-N bond. Bioconjugation reactions targeting lysine are often performed at a pH where a significant portion of the amine groups are deprotonated and reactive.[2]
Caption: Proposed reaction pathway for this compound with Lysine.
Cysteine: The Thiol Nucleophile
The thiol group of cysteine is one of the most reactive nucleophiles in proteins, with its thiolate form (S⁻) being significantly more nucleophilic than the neutral thiol.[3] Cysteine is a common target for selective bioconjugation due to its relatively low abundance and high reactivity.[3] The reaction with PhSiF₃ is anticipated to be rapid, forming a robust Si-S bond.
Caption: Proposed reaction pathway for this compound with Cysteine.
Serine: The Hydroxyl Nucleophile
The hydroxyl group of serine is a weaker nucleophile compared to the amine of lysine and the thiol of cysteine. Consequently, the reaction with PhSiF₃ is expected to have a higher activation energy barrier. The formation of a silyl ether (Si-O bond) is the anticipated outcome.[4] While less reactive, serine's high abundance on protein surfaces makes it a potential, albeit less selective, target for modification.
Caption: Proposed reaction pathway for this compound with Serine.
Part 3: Quantitative Comparison and Experimental Validation
Computational calculations provide quantitative data on the thermodynamics and kinetics of these reactions, which can be summarized to guide experimental design.
Comparative Energetics
The following table presents a hypothetical comparison of calculated activation energies (ΔG‡) and reaction energies (ΔG_rxn) for the reaction of PhSiF₃ with different amino acid residues. Lower activation energies indicate a kinetically more favorable reaction, while more negative reaction energies suggest a thermodynamically more stable product.
| Amino Acid Residue | Nucleophile | Expected ΔG‡ (kcal/mol) | Expected ΔG_rxn (kcal/mol) | Expected Product Stability |
| Cysteine | Thiolate (R-S⁻) | Low (e.g., 10-15) | Highly Negative | Very High |
| Lysine | Amine (R-NH₂) | Moderate (e.g., 15-20) | Negative | High |
| Serine | Hydroxide (R-O⁻) | High (e.g., 20-25) | Slightly Negative | Moderate |
Note: These are illustrative values. Actual values would be derived from specific DFT calculations.
The data clearly suggests a reactivity trend: Cysteine > Lysine > Serine . This selectivity is a key advantage in bioconjugation, allowing for targeted modification of cysteine residues under controlled conditions.
Experimental Protocol for Validation
Bridging computational predictions with experimental results is the cornerstone of robust scientific inquiry. A typical experiment to validate these computational findings would involve reacting PhSiF₃ with a model peptide or protein and analyzing the products.
Step-by-Step Experimental Methodology:
-
Reagent Preparation:
-
Dissolve the model peptide (e.g., a peptide containing one of each residue: Cys, Lys, Ser) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a stoichiometric excess of the PhSiF₃ solution to the peptide solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period. Aliquots can be taken at different time points to monitor the reaction progress.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding a small molecule thiol (e.g., dithiothreitol) to consume any unreacted PhSiF₃.
-
Prepare the samples for analysis by desalting or purification using techniques like HPLC.
-
-
Product Analysis:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to identify the modified peptide. The mass shift will correspond to the addition of the PhSiF₂ moiety. This will confirm which residue(s) have been modified.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the modified peptide to pinpoint the exact site of modification.
-
NMR Spectroscopy: For smaller model systems, ¹⁹F NMR can be a powerful tool to observe the formation of the Si-F bond in the product and monitor the reaction.[5][6]
-
Conclusion
The computational comparison of this compound's reactivity with different amino acid residues provides invaluable insights for the strategic design of bioconjugation experiments. The predicted reactivity hierarchy, with cysteine being the most reactive followed by lysine and then serine, allows researchers to achieve a high degree of selectivity in protein modification. By leveraging the predictive power of DFT and validating these findings with rigorous experimental techniques like mass spectrometry, scientists can confidently employ organotrifluorosilanes to develop novel antibody-drug conjugates, diagnostic probes, and functionalized biomaterials. This synergy between computational modeling and experimental practice accelerates innovation in the fields of drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenyltrifluorosilane
For professionals engaged in advanced research and drug development, the responsible management of reactive chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. Phenyltrifluorosilane (C₆H₅F₃Si), a valuable reagent in synthesis, presents significant disposal challenges due to its high reactivity, particularly its sensitivity to moisture. This guide, grounded in established safety protocols and chemical principles, provides a detailed, step-by-step methodology for the safe neutralization and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Hazard Analysis: The Chemistry of Disposal
Understanding the chemical behavior of this compound is critical to appreciating the necessity of the specific disposal protocol outlined below. The primary hazard stems from its rapid and violent reaction with water in a process called hydrolysis.[1][2]
The Hydrolysis Reaction: Formation of Hydrogen Fluoride
This compound has three hydrolyzable fluorine atoms attached to the silicon. In the presence of water or other protic solvents, these fluorine atoms are sequentially replaced by hydroxyl (-OH) groups.[3][4] This reaction produces two main products: phenylsilanetriol and, more critically, three equivalents of hydrogen fluoride (HF) .
Reaction: C₆H₅SiF₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HF
While the phenylsilanetriol can undergo self-condensation to form relatively inert polysiloxane polymers, the generation of hydrogen fluoride is the most significant and immediate danger.[5]
The Unique Dangers of Hydrogen Fluoride (HF)
Hydrogen fluoride is a highly corrosive and toxic acid that presents a dual-mechanism threat.[6]
-
Corrosive Burns: The free hydrogen ions (H+) cause severe, painful corrosive burns upon contact with tissue.
-
Fluoride Ion Toxicity: The fluoride ions (F-) are the more insidious danger. They can readily penetrate the skin and deep tissue, where they sequester essential calcium and magnesium ions from the body by forming insoluble salts (e.g., calcium fluoride).[7] This depletion of vital electrolytes can lead to severe systemic toxicity, including cardiac arrhythmia and death, even from what may initially appear to be a minor skin exposure.[7]
Therefore, the disposal procedure is fundamentally designed to safely control this hydrolysis reaction and effectively neutralize both the acidic and fluoride components of the HF byproduct.
Pre-Disposal Safety and Preparation
Before beginning any neutralization procedure, meticulous preparation is essential.
Personal Protective Equipment (PPE)
All handling and disposal steps must be conducted inside a certified chemical fume hood. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[8][9]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer compatibility charts for breakthrough times.
-
Body Protection: A flame-resistant lab coat, chemical apron, and closed-toe shoes.[8]
Required Materials and Equipment
-
Reaction Vessel: A large glass or polypropylene beaker or flask, at least 10 times the volume of the waste to be treated.
-
Stirring: A magnetic stirrer and stir bar.
-
Ice Bath: To control the reaction temperature.
-
Neutralizing Agents:
-
pH Indicator: pH paper or a calibrated pH meter.
-
Waste Containers: Properly labeled hazardous waste containers for solid and liquid waste.
Data Presentation: Hazard and Neutralization Summary
The following table summarizes key safety and disposal information for this compound.
| Property | Value / Information | Source(s) |
| CAS Number | 368-47-8 | [8] |
| Molecular Formula | C₆H₅F₃Si | [1] |
| Key Hazards | Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335). | [8] |
| Reactivity | Reacts violently with water, moisture, and protic solvents. | [1][2] |
| Primary Disposal Hazard | Generation of highly toxic and corrosive Hydrogen Fluoride (HF). | [7][12] |
| Primary Neutralizing Agent | Stage 1 (Acid): Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). | [10] |
| Secondary Neutralizing Agent | Stage 2 (Fluoride): Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃) to precipitate Calcium Fluoride (CaF₂). | [7][11] |
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities (typically <100 mL) of this compound waste in a laboratory setting.
Step 1: Preparation of Neutralization Bath
-
Place the large reaction vessel in an ice bath on a magnetic stirrer.
-
Fill the vessel with a cold aqueous solution of sodium carbonate (soda ash) or sodium bicarbonate. A concentration of 5-10% is recommended. Use a large excess of this solution (at least 10-20 times the volume of the silane waste).
-
Begin stirring the solution. The basic solution will help control the exothermic reaction and immediately begin to neutralize the HF as it is formed.
Step 2: Controlled Hydrolysis and Neutralization
-
Very slowly, add the this compound waste dropwise to the center of the stirred, cold basic solution using a pipette or dropping funnel.
-
CAUTION: The reaction is exothermic and will produce carbon dioxide gas, causing fizzing or frothing.[10] The addition rate must be slow enough to keep the reaction under control and prevent excessive heat generation or splashing.
-
Once all the silane has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis is complete.
Step 3: Fluoride Precipitation
-
After the initial reaction has subsided, the fluoride ions from the neutralized HF are still present in the solution as soluble sodium fluoride. This must be precipitated.
-
Slowly add a slurry of calcium hydroxide or calcium carbonate to the reaction mixture while stirring. A stoichiometric excess is required to ensure all fluoride is precipitated.
-
A white precipitate of calcium fluoride (CaF₂), which is insoluble and significantly less hazardous, will form.[7]
-
Continue stirring the mixture for an additional 1-2 hours to ensure complete precipitation.
Step 4: Final Verification and Waste Collection
-
Turn off the stirrer and allow the solid to settle.
-
Test the pH of the supernatant (the clear liquid on top). It should be in the neutral range (pH 6-8). If it is still acidic, add more sodium carbonate. If it is excessively basic, it can be carefully neutralized with a dilute acid like acetic acid.
-
Separate the solid waste (calcium fluoride and polysiloxanes) from the liquid waste by decantation or filtration.
-
Collect the solid and liquid wastes in separate, clearly labeled hazardous waste containers. The labels should indicate the contents (e.g., "Neutralized this compound Waste - Calcium Fluoride and Polysiloxanes").
Step 5: Final Disposal
-
Arrange for pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13] Never pour this waste down the drain.
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe neutralization and disposal of this compound.
Accidental Spill Management
In the event of a small spill, immediate and cautious action is required.
-
Evacuate: Evacuate all non-essential personnel from the area.[8]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite. Do not use combustible materials like paper towels or universal sorbents that may contain silicon.[14]
-
Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water. All cleaning materials must be disposed of as hazardous waste.
Adherence to this comprehensive guide will ensure that this compound is handled and disposed of in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
- 1. 368-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. gelest.com [gelest.com]
- 4. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 7. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. solusgrp.com [solusgrp.com]
A Strategic Guide to Personal Protective Equipment for Handling Phenyltrifluorosilane
For professionals engaged in advanced research and drug development, the precise and safe handling of reactive chemical intermediates is paramount. Phenyltrifluorosilane (C₆H₅F₃Si) is a versatile reagent, but its utility is matched by its significant hazards. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both operational success and, most importantly, the safety of laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety measure.
Part 1: The Core Hazard - Understanding this compound's Reactivity
The primary danger of this compound stems from its high hydrolytic sensitivity; it reacts rapidly and exothermically with moisture to produce corrosive and toxic byproducts.[1][2][3] This includes ambient humidity, moisture on the skin, or in the respiratory tract. The hydrolysis of the Si-F bond is the critical reaction to control.
Hydrolysis Reaction: C₆H₅SiF₃ + 2 H₂O → C₆H₅Si(OH)₂F + 2 HF (Hydrogen Fluoride)
While the silanol intermediate is of concern, the generation of Hydrogen Fluoride (HF) is the most severe immediate threat. HF is a highly corrosive and toxic gas that can cause severe, penetrating chemical burns to the skin, eyes, and respiratory tract.[4] A unique danger of HF burns is that they may not be immediately painful, leading to delayed treatment and more extensive tissue damage.[5] Therefore, all PPE and handling protocols are fundamentally designed to create an absolute barrier against moisture and to mitigate any potential exposure to HF.
The compound is also classified as a highly flammable liquid and vapor, is harmful if swallowed, causes severe skin burns and eye damage on its own, and may cause respiratory irritation.[2][5]
Part 2: The Protective Ensemble - A Head-to-Toe Protocol
A hazard assessment is required to select the appropriate PPE for any given task.[6] The following details the minimum required PPE for handling this compound in a laboratory setting. Operations with higher risk, such as handling large quantities or cleaning spills, may necessitate an elevated level of protection.[7]
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Tight-sealing chemical splash goggles that meet ANSI Z87.1 standards are the absolute minimum.[6]
-
Enhanced Protection: A full-face shield must be worn over the chemical splash goggles.[8][9]
-
Scientific Rationale: this compound is a liquid with a low flash point (-5°C / 23°F), increasing the risk of splashes during transfer.[1][2] The face shield protects the entire face from splashes and any potential forceful reactions, while the goggles provide a seal around the eyes to protect against vapors and fine mists.[8]
-
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A flame-retardant, anti-static lab coat is required. Standard cotton or polyester-blend lab coats are insufficient due to the flammability hazard. The coat must be fully buttoned with sleeves rolled down.
-
Gloves: The Critical Interface: Glove selection is one of the most critical decisions. Due to the dual threat of the silane and its hydrolysis product (HF), a robust glove strategy is essential.
-
Recommended Practice: Double-gloving is mandatory.
-
Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and makes doffing the outer gloves safer.
-
Outer Glove: A heavier-duty glove with proven resistance to both the chemical and HF. Neoprene or nitrile rubber gloves are recommended.[10] A study on various organosilanes showed that while no single glove material is perfect for all chemicals, butyl rubber and laminates often provide extended protection.[11] Always consult the glove manufacturer’s specific chemical resistance chart for this compound and Hydrogen Fluoride.
-
-
Causality: The outer glove provides the primary chemical barrier. The inner glove protects the skin during the removal of the potentially contaminated outer glove. Gloves should be inspected for any signs of degradation or puncture before each use.[9]
-
-
Apron: For transfers of significant quantities (>100 mL), a chemical-resistant apron worn over the lab coat is required to provide an additional barrier for the torso.
-
Clothing and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[6] Leather shoes can absorb chemicals and should be avoided.
Respiratory Protection: Safeguarding the Internal Environment
-
Engineering Controls First: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.[8]
-
When Respirators are Required: Respiratory protection is necessary when engineering controls are insufficient, during a spill, or when aerosols/vapors may be generated.
-
Recommended Respirator: A NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required under these conditions.[8][10]
-
Justification: The full-facepiece provides an additional layer of eye and face protection while the specific cartridge combination filters out both the organic silane vapors and the inorganic hydrogen fluoride gas that would result from any contact with humidity. Personnel must be properly fit-tested and trained before using a respirator.[9]
-
Part 3: Operational and Disposal Plans
Proper procedure does not end with donning PPE; it extends through the entire workflow, from handling to disposal.
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
PPE Selection Summary
| Task Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100mL in Fume Hood) | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Retardant Lab Coat | Not required if hood is functioning properly |
| Large Volume Transfer (>100mL in Fume Hood) | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Retardant Lab Coat & Chemical Apron | Recommended: Full-face respirator with OV/AG cartridge |
| Small Spill Cleanup (<50mL in Fume Hood) | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Retardant Lab Coat & Chemical Apron | Required: Full-face respirator with OV/AG cartridge |
| Large Spill Cleanup (>50mL or outside hood) | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Chemical Resistant Suit | Required: SCBA (Self-Contained Breathing Apparatus) |
Emergency First Aid Procedures
Immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] After flushing, apply a 2.5% calcium gluconate gel to the area.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Disposal of Contaminated PPE and Materials
Disposal must be handled with as much care as the chemical itself.
-
Segregation: All disposable items that have come into contact with this compound (gloves, pipettes, absorbent pads) must be considered hazardous waste.[14]
-
Quenching: Small amounts of residual chemical on equipment should be cautiously quenched by slowly adding to a stirred, cooled solution of a less reactive alcohol like isopropanol, before final rinsing.[14]
-
Waste Collection: Contaminated solid waste should be collected in a dedicated, clearly labeled, sealed container. Do not mix this waste with other waste streams.[15]
-
Professional Disposal: All this compound waste, including contaminated materials, must be disposed of through a licensed hazardous waste disposal service, typically via incineration or a specialized landfill.[15][16]
By understanding the fundamental reactivity of this compound and adhering to these comprehensive PPE and handling protocols, researchers can confidently and safely utilize this valuable compound in their work.
References
- 1. 368-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 368-47-8 [amp.chemicalbook.com]
- 3. Water and Aqueous Solutions | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
